IL17A-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H35Cl2N7O3 |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
4,5-dichloro-N-[(3R,5S)-3-[[(1S)-1-[6-(1-methylpiperidin-4-yl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]ethyl]carbamoyl]-5-phenyloxolan-3-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C30H35Cl2N7O3/c1-18(27-33-14-20-15-39(16-24(20)36-27)21-8-10-38(2)11-9-21)34-29(41)30(37-28(40)23-12-22(31)26(32)35-23)13-25(42-17-30)19-6-4-3-5-7-19/h3-7,12,14,18,21,25,35H,8-11,13,15-17H2,1-2H3,(H,34,41)(H,37,40)/t18-,25-,30+/m0/s1 |
InChI Key |
IBSDYENBKONGIL-JKLWDZIJSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)[C@]4(C[C@H](OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |
Canonical SMILES |
CC(C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)C4(CC(OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
IL17A-IN-1 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of IL17A-IN-1
Executive Summary
Interleukin-17A (IL-17A) is a well-established pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases, including plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] It is primarily produced by T helper 17 (Th17) cells and other immune cells, driving inflammatory responses by inducing the expression of chemokines, other cytokines, and antimicrobial peptides in target cells like keratinocytes and fibroblasts.[3][4] this compound (also referred to as compound 72) is an orally active, small-molecule inhibitor designed to directly target the IL-17A cytokine, offering a promising therapeutic strategy for these conditions.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with IL-17A, its effects on cellular signaling, and the experimental methodologies used for its characterization.
The IL-17A Signaling Pathway
The biological effects of IL-17A are initiated by its binding to a heterodimeric cell surface receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[3][4][5][6] This binding event recruits the key intracellular adaptor protein, Act1, which connects the receptor to downstream signaling cascades.[4][7] The IL-17A signaling pathway primarily activates two major arms:
-
NF-κB and MAPK Activation: Through the recruitment of TNF receptor-associated factor 6 (TRAF6), the pathway activates the canonical nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][7][8] This leads to the transcription of genes encoding pro-inflammatory mediators.
-
mRNA Stabilization: A distinct mechanism involving TRAF2 and TRAF5 enhances the stability of the messenger RNA (mRNA) for certain inflammatory genes, amplifying their expression.[9]
The culmination of this signaling is the robust production of inflammatory molecules such as IL-6, TNF-α, and various chemokines (e.g., CXCL1, CXCL8), which recruit neutrophils and other immune cells to the site of inflammation.[4][5][10]
This compound: Core Mechanism of Action
Molecular Interaction and Binding Mode
This compound functions as a direct inhibitor of the IL-17A cytokine.[1] Unlike therapeutic monoclonal antibodies that typically bind to the receptor-interaction interface, this compound features a novel binding mode. Structural and biochemical studies on related compounds revealed that they bind to a previously undescribed, U-shaped pocket located near the C-terminus of the IL-17A protein.[11] This binding is allosteric, meaning it occurs at a site distinct from the primary receptor-binding domains. By occupying this novel pocket, this compound is thought to induce a conformational change in the IL-17A dimer, thereby preventing its effective engagement with the IL-17RA/RC receptor complex and blocking downstream signaling.
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified in both cellular and animal models, demonstrating its potency and in vivo functionality.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|
| Cell-Based Functional Assay | HeLa | IC50 | 0.005 µM (5 nM) |[1] |
Table 2: In Vivo Pharmacodynamic Activity of this compound
| Animal Model | Administration | Dose | Endpoint | Result | Reference |
|---|
| hIL17A-induced mouse CXCL1 model | Oral (p.o.), single dose | 10 mg/kg | Plasma CXCL1 levels | 53% inhibition |[1] |
Key Experimental Protocols and Workflows
The characterization of this compound relies on specific in vitro and in vivo assays to determine its biological activity.
HeLa Cell-Based Functional Assay
This assay measures the ability of this compound to inhibit IL-17A-induced cytokine production in a human cell line.
Methodology:
-
Cell Culture: Human HeLa cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of this compound.
-
Stimulation: Recombinant human IL-17A is added to the wells to stimulate the signaling pathway.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for gene expression and protein secretion.
-
Endpoint Measurement: The concentration of a downstream cytokine, such as IL-6 or CXCL1, in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Pharmacodynamic (PD) Model
This model assesses the ability of orally administered this compound to inhibit IL-17A-driven biological effects in a living animal.[1]
Methodology:
-
Animal Model: C57BL/6 mice are used for the study.[1]
-
Compound Administration: A single dose of this compound (10 mg/kg) is administered orally (p.o.).[1]
-
Challenge: After a predetermined time to allow for drug absorption and distribution, mice are challenged with a subcutaneous injection of recombinant human IL-17A. This induces a systemic inflammatory response, including the secretion of the murine chemokine CXCL1.[1]
-
Sample Collection: Blood samples are collected at the time of peak CXCL1 expression (e.g., 2 hours post-challenge).[12]
-
Endpoint Measurement: Plasma is isolated, and CXCL1 levels are measured by ELISA.
-
Data Analysis: The CXCL1 levels in the treated group are compared to those in a vehicle-treated control group to determine the percentage of inhibition.
Conclusion
This compound represents a significant advancement in the development of small-molecule inhibitors for autoimmune diseases. Its mechanism of action is distinguished by its ability to directly bind to the IL-17A cytokine at a novel allosteric site, effectively preventing the initiation of the pro-inflammatory signaling cascade.[1][11] This mechanism has been substantiated by robust in vitro data demonstrating high potency in cellular assays and confirmed by in vivo studies showing significant target engagement after oral administration.[1] As an orally active compound, this compound holds the potential to provide a convenient and effective therapeutic option for patients with IL-17A-mediated inflammatory and autoimmune diseases.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. Interluekin-17A (IL17A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-17A - Wikipedia [en.wikipedia.org]
- 6. Structural basis of receptor sharing by interleukin 17 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-17A Interweaves the Skeletal and Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering a variant of IL-17RA with high binding affinity to IL-17A for optimized immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TRAF Regulation of IL-17 Cytokine Signaling [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Function of IL17A-IN-1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of IL17A-IN-1: A Novel Small Molecule Inhibitor of Interleukin-17A
This compound, also identified as compound 72 in its discovery literature, is an orally active, small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). This technical guide provides a comprehensive overview of its function, mechanism of action, and the experimental data supporting its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Interleukin-17A is a key cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. By targeting IL-17A, this compound represents a promising orally available alternative to the currently approved monoclonal antibody therapies that target the IL-17 pathway.
Mechanism of Action: A Unique Binding Stoichiometry
This compound exhibits a novel mechanism of action by binding to the IL-17A homodimer in a previously uncharacterized manner. Two molecules of this compound bind symmetrically to the central cavities of the IL-17A homodimer. This unique 2:1 binding stoichiometry disrupts the protein-protein interaction between IL-17A and its receptor, IL-17RA, thereby inhibiting downstream signaling.
The IL-17A Signaling Pathway and the Point of Intervention
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a signaling cascade that is central to the inflammatory response. This pathway involves the recruitment of the adaptor protein Act1 and subsequent activation of TRAF6, leading to the activation of downstream pathways including NF-κB and MAP kinases. These pathways ultimately result in the transcription of genes encoding pro-inflammatory cytokines, chemokines (like CXCL1 and IL-6), and antimicrobial peptides. This compound, by binding directly to the IL-17A ligand, prevents the initial step of this cascade – the engagement of IL-17A with its receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Compound 72) from in vitro and in vivo studies.
| In Vitro Cellular Activity | |
| Assay | IC50 (µM) |
| HeLa cell IL-6 production | 0.005[1] |
| In Vivo Pharmacodynamics (Mouse Model) | |
| Dose (p.o.) | Inhibition of Plasma CXCL1 Secretion |
| 10 mg/kg | 53%[1] |
| Pharmacokinetics (Rat Model) | |
| Parameter | Value |
| Tmax (h) | 1.5 - 3.5 |
| Terminal Half-life (h) | 11.4 - 19.1 |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, based on the discovery and characterization of this compound.
HeLa Cell IL-6 Production Assay
This assay is designed to measure the ability of a compound to inhibit IL-17A-induced production of IL-6 in a human cell line.
1. Cell Culture and Seeding:
-
HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density that allows for optimal growth and response during the assay period and are incubated overnight.
2. Compound Treatment:
-
A serial dilution of this compound is prepared in the assay medium.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound.
-
Cells are pre-incubated with the compound for a specified period (e.g., 1 hour) at 37°C.
3. Stimulation:
-
Recombinant human IL-17A is added to the wells to a final concentration known to induce a robust IL-6 response.
-
The plates are incubated for a further 24 hours at 37°C.
4. IL-6 Quantification:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Mouse Pharmacodynamic Model of hIL-17A-Induced CXCL1 Secretion
This in vivo model assesses the ability of an orally administered compound to inhibit the systemic inflammatory response induced by human IL-17A in mice.
1. Animal Model:
-
C57BL/6 mice are used for this study.
2. Compound Administration:
-
This compound is formulated in a suitable vehicle for oral administration (p.o.).
-
A single dose of the compound (e.g., 10 mg/kg) is administered to the mice by oral gavage.
3. Induction of Inflammation:
-
At a specified time point after compound administration, recombinant human IL-17A is subcutaneously injected into the mice to induce a systemic inflammatory response, characterized by the secretion of CXCL1 into the plasma.
4. Sample Collection:
-
At the time of peak CXCL1 response (determined in preliminary studies), blood samples are collected from the mice via an appropriate method (e.g., cardiac puncture) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation.
5. CXCL1 Quantification:
-
The concentration of CXCL1 in the plasma samples is measured using a specific mouse CXCL1 ELISA kit.
6. Data Analysis:
-
The percentage of inhibition of CXCL1 secretion is calculated by comparing the CXCL1 levels in the compound-treated group to the vehicle-treated control group.
Experimental and Discovery Workflow
The discovery and preclinical development of this compound followed a structured workflow, beginning with a high-throughput screening method and progressing through optimization to in vivo validation.
Conclusion
This compound is a potent and orally bioavailable small molecule inhibitor of IL-17A with a novel binding mechanism. The data presented in this guide demonstrate its ability to effectively inhibit IL-17A signaling both in vitro and in vivo, supporting its further investigation as a potential therapeutic agent for the treatment of IL-17A-mediated inflammatory and autoimmune diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the activity and potential of this and similar compounds.
References
The Role of IL17A-IN-1 in Preclinical Models of Autoimmune Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory disorders. As a signature cytokine of T helper 17 (Th17) cells, IL-17A plays a crucial role in orchestrating inflammatory responses by inducing the production of other inflammatory mediators and recruiting immune cells to target tissues.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] The therapeutic potential of targeting the IL-17A pathway has been validated by the clinical success of monoclonal antibodies against IL-17A or its receptor.[15][17][18] The development of orally bioavailable small molecule inhibitors of IL-17A, such as IL17A-IN-1, represents a promising next-generation therapeutic strategy. This technical guide provides an in-depth analysis of the role of this compound and the broader implications of small molecule IL-17A inhibition in various preclinical models of autoimmune disease.
Mechanism of Action of IL-17A and Inhibition by this compound
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of transcription factors such as NF-κB and C/EBP, culminating in the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1), and matrix metalloproteinases.[1][2][3][4][5]
This compound is a novel, orally active small molecule inhibitor of IL-17A.[1][2][4] It functions as a protein-protein interaction (PPI) inhibitor, binding to the IL-17A homodimer and preventing its interaction with its receptor. A noteworthy feature of this class of inhibitors is their unique binding mode, where two molecules of the inhibitor bind symmetrically to the central cavities of the IL-17A homodimer.[1][2][4]
IL-17A Signaling Pathway
The signaling cascade initiated by IL-17A binding to its receptor is a critical driver of inflammation in autoimmune diseases. A simplified representation of this pathway is provided below.
Caption: Simplified IL-17A signaling pathway and the inhibitory action of this compound.
This compound in Autoimmune Disease Models: Quantitative Data
The efficacy of this compound and related small molecule inhibitors has been evaluated in several preclinical models of autoimmune diseases. The following tables summarize the available quantitative data.
Pharmacodynamic and Pharmacokinetic Profile
| Compound | Animal Model | Administration | Dose | Key Finding(s) | Reference |
| This compound | C57BL/6 mice (hIL17A-induced CXCL1 PD model) | Oral (p.o.), single dose | 10 mg/kg | 53% inhibition of plasma CXCL1 secretion | [1] |
| This compound | Male Sprague-Dawley rats | Not specified | Not specified | Orally bioavailable with quantifiable plasma concentrations | [1] |
Psoriasis Models
While specific quantitative data for this compound in psoriasis models is not publicly available, related small molecule IL-17A antagonists have demonstrated efficacy.
| Model | Animal Strain | Treatment | Dose & Regimen | Key Efficacy Endpoint(s) | Result | Reference |
| Imiquimod-induced psoriasiform dermatitis | Mice | Oral small molecule IL-17A/A antagonist | Not specified | Reduction in ear thickness, erythema, and scaling | Comparable efficacy to anti-IL-17A biologics | [3][5] |
| IL-23-induced skin inflammation | Mice | Oral small molecule IL-17A/A antagonist | Not specified | Decreased epidermal thickness and inflammatory infiltrate | Significant reduction in psoriatic pathology | [3][5] |
Arthritis Models
| Model | Animal Strain | Treatment | Dose & Regimen | Key Efficacy Endpoint(s) | Result | Reference |
| Collagen-Induced Arthritis (CIA) | Mice | Oral small molecule IL-17A/A antagonist | Not specified | Reduced clinical score, paw swelling, and joint damage | Comparable efficacy to anti-IL-17A biologics | [3][5] |
Note: Data for specific dose responses and statistical significance for the psoriasis and arthritis models are detailed in the primary publications and are summarized here to indicate positive efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are representative methodologies for key experiments.
In Vivo Pharmacodynamic (PD) Model: hIL17A-induced Mouse CXCL1 Secretion
Objective: To assess the in vivo target engagement and inhibitory activity of an orally administered IL-17A inhibitor.
Animal Model: C57BL/6 mice.
Procedure:
-
Compound Administration: A single oral dose of this compound (e.g., 10 mg/kg) or vehicle is administered to the mice.
-
hIL-17A Challenge: At a specified time post-compound administration, mice are challenged with a subcutaneous injection of recombinant human IL-17A to induce a systemic inflammatory response.
-
Blood Sampling: Blood samples are collected at various time points after the hIL-17A challenge.
-
Analyte Measurement: Plasma is isolated, and the concentration of mouse CXCL1 (a downstream chemokine induced by IL-17A) is quantified using a validated immunoassay (e.g., ELISA).
-
Data Analysis: The percentage inhibition of CXCL1 secretion in the compound-treated group is calculated relative to the vehicle-treated group.
Imiquimod (IMQ)-Induced Psoriasiform Dermatitis Model
Objective: To evaluate the therapeutic efficacy of an IL-17A inhibitor in a model that recapitulates key features of human psoriasis.
Animal Model: BALB/c or C57BL/6 mice.
Procedure:
-
Disease Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.
-
Treatment: The IL-17A inhibitor is administered orally daily, starting either prophylactically (from the first day of IMQ application) or therapeutically (after the onset of skin inflammation).
-
Clinical Scoring: Disease severity is monitored daily by scoring erythema, scaling, and skin thickness on a defined scale (e.g., 0-4). A cumulative Psoriasis Area and Severity Index (PASI)-like score is calculated.
-
Histological Analysis: At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Biomarker Analysis: Skin samples can be processed for gene expression analysis (e.g., qPCR for IL-17A, IL-23, and downstream inflammatory mediators) or protein quantification.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating an oral IL-17A inhibitor in a preclinical autoimmune disease model.
Caption: A generalized experimental workflow for preclinical evaluation of an oral IL-17A inhibitor.
Role in Other Autoimmune Disease Models
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis. The IL-23/IL-17 axis is known to be a critical driver of EAE pathogenesis.[3][10][14] IL-17A contributes to the breakdown of the blood-brain barrier and the recruitment of inflammatory cells into the central nervous system.[3] While specific data for this compound in EAE is not yet available, the established role of IL-17A in this model suggests that an orally active small molecule inhibitor could be a promising therapeutic approach.
Inflammatory Bowel Disease (IBD)
The role of IL-17A in IBD is more complex and appears to be context-dependent. Some studies in animal models suggest a pathogenic role for IL-17A in chronic intestinal inflammation.[11] However, other evidence indicates a protective role for IL-17A in maintaining the intestinal epithelial barrier function.[11][17] Clinical trials of anti-IL-17A antibodies in Crohn's disease have been disappointing and in some cases led to disease exacerbation.[15][17] Therefore, the therapeutic potential of IL-17A inhibition in IBD remains an area of active investigation and debate.
Conclusion
This compound and other orally active small molecule inhibitors of IL-17A represent a significant advancement in the development of targeted therapies for autoimmune diseases. Preclinical data in models of psoriasis and rheumatoid arthritis demonstrate that these compounds can achieve efficacy comparable to that of biologic therapies. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of these promising therapeutic agents. Further research is warranted to elucidate the role of small molecule IL-17A inhibitors in other autoimmune conditions such as multiple sclerosis and inflammatory bowel disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IL-17A Facilitates Entry of Autoreactive T-Cells and Granulocytes into the CNS During EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Resource Center - X-Chem [x-chemrx.com]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. IL-17A and IL-17F do not contribute vitally to autoimmune neuro-inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. US7863429B2 - Treatment of inflammatory diseases including psoriasis - Google Patents [patents.google.com]
- 13. Inhibition of IL-17 as a pharmacological approach for IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti–IL-17A Treatment Reduces Clinical Score and VCAM-1 Expression Detected by in Vivo Magnetic Resonance Imaging in Chronic Relapsing EAE ABH Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. EAE mediated by a non-IFN-γ/non-IL-17 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Interleukin-17 and inflammatory bowel disease: a 2-sample Mendelian randomization study [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. The role of interleukin 17 in Crohn’s disease-associated intestinal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Interleukin-17 and inflammatory bowel disease: a 2-sample Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shsmu.edu.cn [shsmu.edu.cn]
- 23. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. IL-17 inhibitor-associated inflammatory bowel disease: A study based on literature and database analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) [pubmed.ncbi.nlm.nih.gov]
- 27. CNS-specific therapy for ongoing EAE by silencing IL-17 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
IL17A-IN-1: A Technical Guide for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IL17A-IN-1, a potent and orally active small molecule inhibitor of Interleukin-17A (IL-17A), for its application in cancer immunology research. This document details the role of the IL-17A signaling pathway in oncogenesis, the mechanism of action of IL-17A inhibition, and relevant preclinical data. Detailed experimental protocols are provided to facilitate further research and drug development efforts in this promising area of immuno-oncology.
Introduction: The Role of IL-17A in the Tumor Microenvironment
Interleukin-17A is a hallmark pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, but also by other immune cells such as γδ T cells and natural killer cells.[1][2] Within the tumor microenvironment (TME), IL-17A has been largely associated with promoting tumor growth, angiogenesis, and metastasis, while also contributing to resistance to immunotherapy.[1][3][4] Elevated levels of IL-17A have been correlated with poor prognosis in various cancers, including breast, colorectal, and lung cancer.[5][6]
The pro-tumorigenic effects of IL-17A are multifaceted and include:
-
Promotion of Angiogenesis: IL-17A stimulates the production of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are crucial for the formation of new blood vessels that supply tumors with nutrients.[7][8][9]
-
Recruitment of Immunosuppressive Cells: IL-17A signaling can lead to the recruitment of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) into the TME. These cells suppress the anti-tumor activity of cytotoxic T lymphocytes (CTLs).
-
Induction of Chemoresistance: IL-17A has been shown to promote resistance to chemotherapy in preclinical models.
-
Modulation of the Extracellular Matrix: IL-17A can influence the remodeling of the extracellular matrix, facilitating tumor cell invasion and metastasis.[8]
Given the significant role of IL-17A in fostering a pro-tumorigenic environment, its inhibition presents a compelling therapeutic strategy in oncology.
This compound: A Potent Small Molecule Inhibitor
This compound is an orally active small molecule inhibitor of IL-17A. While extensive preclinical data in cancer models for this specific compound is emerging, its inhibitory activity against the IL-17A pathway has been demonstrated. The development of small molecule inhibitors targeting the IL-17A/IL-17RA protein-protein interaction is a significant area of research, offering potential advantages over monoclonal antibodies, such as oral bioavailability and better tissue penetration.[10][11]
Mechanism of Action
This compound is designed to disrupt the interaction between IL-17A and its receptor, IL-17RA. By binding to IL-17A, the inhibitor prevents the formation of the functional IL-17A/IL-17RA signaling complex, thereby blocking downstream inflammatory and pro-tumorigenic signaling pathways.
IL-17A Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade that culminates in the expression of various pro-inflammatory and pro-tumorigenic genes. A simplified representation of this pathway and the point of intervention for this compound is illustrated below.
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Preclinical Data for IL-17A Inhibition in Cancer
While specific in vivo cancer efficacy data for this compound is not yet widely published, studies on other IL-17A inhibitors, such as neutralizing antibodies and siRNA, provide strong evidence for the therapeutic potential of this approach.
In Vitro and In Vivo Efficacy
The following tables summarize key quantitative data from preclinical studies investigating the effects of IL-17A inhibition in various cancer models. This data serves as a proxy to illustrate the potential of this compound.
Table 1: In Vitro Activity of IL-17A Inhibitors
| Inhibitor Type | Cell Line | Assay | Endpoint | IC50 / Effect |
| This compound | HeLa | IL-17A-induced CXCL1 secretion | CXCL1 levels | 0.005 µM |
| Anti-IL-17A Ab | Murine Lung Tumor Cells | Cell Migration Assay | Migration Inhibition | Significant reduction |
| Anti-IL-17A Ab | Murine Lung Tumor Cells | Invasion Assay | Invasion Inhibition | Significant reduction |
Table 2: In Vivo Efficacy of IL-17A Inhibition in Murine Cancer Models
| Inhibitor Type | Cancer Model | Administration Route | Key Findings |
| siRNA against IL-17A | MC38 Colon Carcinoma | Intratumoral | Significant tumor growth inhibition |
| siRNA against IL-17A | B16 Melanoma | Intratumoral | Significant tumor growth inhibition |
| Anti-IL-17A Ab | 4T1 Mammary Carcinoma | Intraperitoneal | Decreased tumor volume and weight |
| IL-17A Knockout | K-Ras induced Lung Adenocarcinoma | Genetic | Reduced tumor growth |
Table 3: Effects of IL-17A Inhibition on the Tumor Microenvironment
| Inhibitor Type | Cancer Model | Biomarker | Effect |
| siRNA against IL-17A | MC38 Colon Carcinoma | CD31 (Angiogenesis) | Decreased expression |
| siRNA against IL-17A | MC38 Colon Carcinoma | VEGF | Decreased expression |
| siRNA against IL-17A | MC38 Colon Carcinoma | MMP9 | Decreased expression |
| siRNA against IL-17A | MC38 Colon Carcinoma | CD8+ T cells in TILs | Increased cytotoxic activity |
| siRNA against IL-17A | MC38 Colon Carcinoma | MDSCs in TILs | Elimination |
| siRNA against IL-17A | MC38 Colon Carcinoma | Tregs in TILs | Elimination |
| Anti-IL-17A Ab | 4T1 Mammary Carcinoma | CD34 (Angiogenesis) | Decreased expression |
| Anti-IL-17A Ab | 4T1 Mammary Carcinoma | Circulating Tumor Cells | Reduced numbers |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and other IL-17A inhibitors.
In Vitro Th17 Cell Differentiation Assay
This assay is crucial for evaluating the direct effect of inhibitors on the differentiation of IL-17A-producing Th17 cells.
References
- 1. Interleukin-17A Promotes Lung Tumor Progression Through Neutrophil Attraction to Tumor Sites and Mediating Resistance to PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Interleukin 17 in early invasive breast cancer [frontiersin.org]
- 6. rupress.org [rupress.org]
- 7. Inhibition of IL-17A in Tumor Microenvironment Augments Cytotoxicity of Tumor-Infiltrating Lymphocytes in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of Th-17 cells and IL-17 in the metastatic spread of breast cancer: As a means of prognosis and therapeutic target [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Preclinical Profile of IL17A-IN-1: A Novel Small Molecule Inhibitor of Interleukin-17A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for IL17A-IN-1, a novel, orally active small molecule inhibitor of Interleukin-17A (IL-17A). IL-17A is a key cytokine implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1] The data herein is primarily derived from the seminal publication by Ramos AL, et al., in the Journal of Medicinal Chemistry (2024), which details the discovery and characterization of this compound, referred to as compound 72 in the publication.
Core Data Summary
The following tables summarize the key quantitative preclinical data for this compound, showcasing its in vitro potency, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| Cellular Assay | HeLa | IC₅₀ | 0.005[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Parameter Measured | Result |
| hIL-17A-induced mouse CXCL1 PD model (C57BL/6 mice) | 10 mg/kg, single oral dose | Plasma CXCL1 secretion | 53% inhibition[1] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Animal Model | Dosing | Key Pharmacokinetic Parameters |
| Male Sprague-Dawley rats | Not specified in abstract | Data available in primary publication[1] |
Mechanism of Action
This compound is a protein-protein interaction (PPI) inhibitor that targets the IL-17A homodimer. Structural studies have revealed a novel binding mode where two molecules of the inhibitor bind symmetrically to the central cavities of the IL-17A homodimer. This binding prevents the interaction of IL-17A with its receptor, IL-17RA, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-17A signaling pathway and a general workflow for evaluating IL-17A inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Cellular Assay for IC₅₀ Determination
-
Cell Line: HeLa cells are commonly used as they are responsive to IL-17A stimulation.
-
Reagents:
-
Recombinant human IL-17A
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reagents for quantifying downstream markers (e.g., ELISA kit for human CXCL1/Gro-α or IL-6)
-
-
Protocol:
-
HeLa cells are seeded in 96-well plates and cultured to a specified confluency.
-
The cell culture medium is replaced with fresh medium containing a constant concentration of recombinant human IL-17A.
-
This compound is added to the wells in a serial dilution to achieve a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a defined period (e.g., 24 hours) to allow for cellular stimulation and inhibitor activity.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of a downstream inflammatory mediator (e.g., CXCL1 or IL-6) in the supernatant is quantified using a validated ELISA assay.
-
The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the IL-17A-induced response, is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Pharmacodynamic (PD) Model: hIL-17A-Induced CXCL1 Secretion in Mice
-
Animal Model: C57BL/6 mice are utilized for this model.[1]
-
Reagents:
-
Recombinant human IL-17A (hIL-17A)
-
This compound formulated for oral administration
-
Vehicle for oral administration
-
-
Protocol:
-
A baseline blood sample may be collected from the mice.
-
This compound is administered to one group of mice via oral gavage at a specified dose (e.g., 10 mg/kg). Another group receives the vehicle as a control.
-
After a predetermined time post-dose to allow for drug absorption and distribution, all mice are challenged with a subcutaneous injection of recombinant hIL-17A to induce a systemic inflammatory response.
-
At a specified time point after the hIL-17A challenge (when the CXCL1 response is expected to be maximal), a terminal blood sample is collected.
-
Plasma is isolated from the blood samples.
-
The concentration of mouse CXCL1 in the plasma is quantified using a specific ELISA kit.
-
The percentage of inhibition of CXCL1 secretion in the this compound-treated group is calculated relative to the vehicle-treated control group.
-
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and orally bioavailable inhibitor of the IL-17A pathway. The compound exhibits low nanomolar potency in cellular assays and significant target engagement in a relevant in vivo pharmacodynamic model. These promising results warrant further investigation and development of this compound as a potential therapeutic for IL-17A-mediated inflammatory and autoimmune diseases.
References
Methodological & Application
IL17A-IN-1: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of IL17A-IN-1, a small molecule inhibitor of Interleukin 17A (IL-17A). The provided information is intended to guide researchers in setting up and performing robust assays to characterize the activity of this compound and similar compounds.
Introduction to IL-17A and this compound
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases. It is a key therapeutic target, and the development of small molecule inhibitors that can block its activity is of significant interest. This compound is an orally active inhibitor of IL-17A, showing promise in preclinical studies. Accurate and reproducible in vitro assays are essential for characterizing its mechanism of action and potency.
IL-17A Signaling Pathway
IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade, primarily through the adaptor protein Act1, leading to the activation of transcription factors such as NF-κB and C/EBP. This, in turn, results in the production of various inflammatory mediators, including cytokines (e.g., IL-6) and chemokines (e.g., CXCL1, IL-8), which recruit and activate immune cells, thereby propagating the inflammatory response.
Caption: IL-17A Signaling Pathway.
Quantitative Data for this compound
The following table summarizes the in vitro activity of this compound from published studies.
| Assay Type | Cell Line/System | Target Measured | IC50 (µM) | Reference |
| Cell-Based Assay | HeLa | IL-17A Signaling | 0.005 | --INVALID-LINK-- |
| In Vivo PD Assay | C57BL/6 mice | Plasma CXCL1 secretion | N/A | Inhibited 53% of CXCL1 secretion at 10 mg/kg (p.o.) in an hIL-17A-induced mouse model.[1] |
Note: Further quantitative data from diverse in vitro assays are being determined and will be updated as available.
Experimental Protocols
Two primary types of in vitro assays are commonly used to evaluate IL-17A inhibitors: biochemical binding assays and cell-based functional assays.
IL-17A/IL-17RA Binding Assay (ELISA-based)
This protocol describes a competitive ELISA to measure the ability of an inhibitor to block the interaction between IL-17A and its receptor, IL-17RA.
Materials:
-
Recombinant human IL-17RA
-
Recombinant human biotinylated IL-17A
-
96-well high-binding microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dilute recombinant human IL-17RA to 2 µg/mL in PBS. Add 50 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Inhibitor Addition: Prepare serial dilutions of this compound in Assay Buffer. Add 25 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Biotinylated IL-17A Addition: Dilute biotinylated human IL-17A to a pre-determined optimal concentration in Assay Buffer. Add 25 µL to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Addition: Dilute Streptavidin-HRP in Assay Buffer. Add 50 µL to each well and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 50 µL of TMB substrate to each well and incubate until a sufficient color change is observed.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Caption: ELISA-based Binding Assay Workflow.
Cell-Based IL-17A-Induced Cytokine Release Assay
This protocol outlines a method to assess the functional activity of this compound by measuring its ability to inhibit IL-17A-induced cytokine (e.g., IL-6 or CXCL1) production in a responsive cell line (e.g., HeLa or primary fibroblasts).
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
This compound
-
96-well cell culture plate
-
ELISA kit for the target cytokine (e.g., human IL-6 or CXCL1)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 50 µL of the diluted inhibitor or vehicle control. Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Prepare a solution of recombinant human IL-17A in cell culture medium at twice the final desired concentration (e.g., 100 ng/mL for a final concentration of 50 ng/mL). Add 50 µL of the IL-17A solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
(Optional) Cell Viability Assay: To assess the cytotoxicity of the inhibitor, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
-
Data Analysis: Normalize the cytokine production to cell viability if necessary. Calculate the percent inhibition of cytokine release for each inhibitor concentration and determine the IC50 value.
Conclusion
The provided protocols for a biochemical binding assay and a cell-based functional assay offer robust methods for the in vitro characterization of this compound. These assays are crucial for determining the potency and mechanism of action of IL-17A inhibitors and are valuable tools in the drug discovery and development process for novel anti-inflammatory therapeutics.
References
Application Notes and Protocols for In Vivo Study of IL17A-IN-1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, ankylosing spondylitis, and rheumatoid arthritis.[1][2] IL-17A is a key product of T helper 17 (Th17) cells and other immune cells, and it mediates its effects by inducing the production of chemokines, other cytokines, and antimicrobial peptides in target cells like keratinocytes and fibroblasts.[2] IL17A-IN-1 is an orally active small molecule inhibitor of IL-17A, showing potential for the treatment of these inflammatory conditions.[3] These application notes provide detailed protocols for the in vivo evaluation of this compound in relevant mouse models of autoimmune disease.
IL-17A Signaling Pathway
The binding of the IL-17A homodimer to its heterodimeric receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade.[4][5] This leads to the recruitment of the adaptor protein Act1, which in turn engages TRAF6.[2] The activation of TRAF6 results in the activation of key transcription factors such as NF-κB and C/EBP, leading to the expression of pro-inflammatory genes.[2][5]
Caption: IL-17A Signaling Pathway and the inhibitory action of this compound.
Recommended In Vivo Models
Based on the significant role of IL-17A in skin and joint inflammation, the following mouse models are recommended for evaluating the efficacy of this compound.
-
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation: A widely used, rapid, and reproducible model that mimics many features of human psoriasis, including the involvement of the IL-23/IL-17 axis.[6][7]
-
Collagen-Induced Arthritis (CIA): A classic model for rheumatoid arthritis that shares immunological and pathological characteristics with the human disease, where IL-17A is a key pathogenic cytokine.[8][9][10]
-
Experimental Autoimmune Encephalomyelitis (EAE): An animal model for multiple sclerosis, a T-cell-mediated autoimmune disease where the IL-17 pathway plays a role in inflammation of the central nervous system.[11][12][13]
Experimental Design and Workflow
A general experimental workflow for an in vivo study of this compound is outlined below. This can be adapted for the specific disease model chosen.
References
- 1. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 2. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IL-17 Family Signaling Pathway | Sino Biological [sinobiological.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. imavita.com [imavita.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. chondrex.com [chondrex.com]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]
- 13. Interleukin-17A - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for IL17A-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing IL17A-IN-1, a small molecule inhibitor of Interleukin-17A (IL-17A), in cell culture experiments. This document outlines the mechanism of action, recommended cell lines, experimental procedures, and expected outcomes.
Introduction to this compound
This compound is an orally active inhibitor of IL-17A, a pro-inflammatory cytokine pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[1] By targeting IL-17A, this inhibitor blocks its interaction with the IL-17 receptor complex, thereby attenuating downstream inflammatory signaling pathways.[2]
Mechanism of Action
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC.[2] This binding event recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[3][4] This signaling cascade culminates in the production of various pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8.[1][2] this compound presumably interferes with the binding of IL-17A to its receptor, thus inhibiting these downstream events.
Data Presentation
The following table summarizes the quantitative data for this compound in relevant cell-based assays.
| Parameter | Cell Line | Value | Reference |
| IC50 | HeLa | 0.005 µM | [1] |
| IC50 | HT-29 | 9.3 nM | [5] |
Recommended Cell Lines
Several cell lines are responsive to IL-17A stimulation and are suitable for studying the inhibitory effects of this compound.
-
HeLa (Human cervical cancer cells): Express the IL-17 receptor and show a response to IL-17A stimulation.[1]
-
HT-29 (Human colon adenocarcinoma cells): Known to produce GROα in response to IL-17A.[5][6]
-
A549 (Human lung carcinoma cells): Respond to IL-17A by activating the NF-κB pathway.[3]
-
NIH/3T3 (Mouse embryonic fibroblast cells): Used to determine the bioactivity of recombinant human IL-17A through IL-6 production.[1][7]
-
Human Synovial Fibroblasts: These primary cells are relevant for studying inflammatory arthritis and produce IL-6 and IL-8 in response to IL-17A.[2]
Experimental Protocols
Protocol 1: General Cell Culture and Stimulation with IL-17A
This protocol describes the general procedure for culturing cells and stimulating them with recombinant IL-17A to induce a pro-inflammatory response.
Materials:
-
Recommended cell line (e.g., HeLa, HT-29, A549)
-
Complete cell culture medium (specific to the cell line)
-
Recombinant Human IL-17A
-
Phosphate-Buffered Saline (PBS)
-
96-well or 6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line in the appropriate complete medium until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 96-well or 6-well plates at a density of 2 x 10^5 cells/well (for 96-well plates) or 1 x 10^6 cells/well (for 6-well plates).
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
Cell Starvation (Optional):
-
For some assays, particularly those involving the analysis of signaling pathways, it may be beneficial to serum-starve the cells for 4-6 hours prior to stimulation to reduce basal signaling. To do this, replace the complete medium with a serum-free or low-serum medium.
-
-
IL-17A Stimulation:
-
Prepare a working solution of recombinant human IL-17A in the appropriate cell culture medium. The optimal concentration of IL-17A should be determined empirically for each cell line and downstream application, but a starting range of 10-100 ng/mL is recommended.[8]
-
Remove the old medium from the cells and replace it with the medium containing IL-17A.
-
Incubate the cells for the desired time period. For cytokine production (e.g., IL-6, IL-8), an incubation time of 24 hours is common.[8] For analysis of signaling pathways (e.g., Western blot for phosphorylated proteins), shorter incubation times of 15-60 minutes are typically used.[3]
-
Protocol 2: Inhibition of IL-17A-induced Cytokine Production with this compound
This protocol details the use of this compound to inhibit the production of IL-6 and IL-8 induced by IL-17A.
Materials:
-
Cells stimulated with IL-17A (from Protocol 1)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
ELISA kits for Human IL-6 and IL-8
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. It is recommended to test a range of concentrations starting from the known IC50 values (e.g., 0.1 nM to 1 µM).
-
Pre-incubation: It is common practice to pre-incubate the cells with the inhibitor for a period before adding the stimulus. A pre-incubation time of 30 minutes to 1 hour is a good starting point.[9]
-
After the pre-incubation period, add recombinant IL-17A to the wells (to the final desired concentration) without washing out the inhibitor.
-
Include appropriate controls:
-
Vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration).
-
IL-17A stimulation control (cells treated with IL-17A and vehicle).
-
Unstimulated control (cells treated with vehicle only).
-
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis.
-
Quantify the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10]
-
Protocol 3: Western Blot Analysis of NF-κB Pathway Inhibition
This protocol describes how to assess the effect of this compound on the IL-17A-induced activation of the NF-κB signaling pathway by measuring the phosphorylation of key signaling proteins.
Materials:
-
Cells treated with IL-17A and this compound (as described above, but with shorter incubation times)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against phospho-p65 (NF-κB), total p65, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment with IL-17A and/or this compound for a short period (e.g., 15, 30, 60 minutes), wash the cells with ice-cold PBS.[3]
-
Lyse the cells directly in the wells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Visualize the protein bands using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Discovery of a Novel Small-molecule Interleukin-6 Inhibitor Through Virtual Screening Using Artificial Intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for stimuli, cell concentrations and cell incubation times in T cell ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
Application Notes: Utilization of IL17A-IN-1 in an Imiquimod-Induced Psoriasis Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by epidermal hyperplasia, keratinocyte hyperproliferation, and infiltration of immune cells.[1] The Interleukin-23 (IL-23) / T helper 17 (Th17) cell axis is recognized as a dominant pathway in the pathogenesis of psoriasis.[1] Th17 cells, stimulated by IL-23, are a major source of IL-17A, a key pro-inflammatory cytokine that drives the disease phenotype.[2][3] IL-17A acts directly on keratinocytes, inducing the production of cytokines, chemokines, and antimicrobial peptides that promote a feed-forward inflammatory loop, leading to the characteristic psoriatic plaques.[1][4]
IL17A-IN-1 is an orally active, small molecule inhibitor of Interleukin-17A.[5] By targeting IL-17A, this inhibitor blocks its signaling cascade, making it a valuable tool for studying the therapeutic potential of IL-17A inhibition in preclinical models of psoriasis and other inflammatory diseases.[5][6] The imiquimod (IMQ)-induced mouse model is a widely used and robust model for studying psoriasis, as it effectively recapitulates key features of the human disease, including the central role of the IL-23/IL-17 axis.[7][8][9]
These application notes provide a detailed protocol for using this compound in an imiquimod-induced psoriasis mouse model, including methods for disease induction, treatment administration, and efficacy assessment.
Mechanism of Action and Signaling Pathway
In psoriasis, dendritic cells produce IL-23, which promotes the differentiation and activation of Th17 cells.[2] These activated Th17 cells, along with other immune cells like neutrophils and mast cells, secrete IL-17A.[2][3] IL-17A then binds to its receptor complex (IL-17RA/IL-17RC) on keratinocytes. This binding initiates downstream signaling through NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[10] The resulting chemokines (e.g., CXCL1, CXCL8) recruit neutrophils, while other mediators promote keratinocyte proliferation (acanthosis) and the formation of psoriatic plaques.[4] this compound is designed to inhibit the activity of IL-17A, thereby disrupting this inflammatory cascade.[5][6]
Experimental Protocols
This section outlines the complete workflow for inducing psoriasis in mice and evaluating the efficacy of this compound.
Experimental Workflow Diagram
References
- 1. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 3. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. imavita.com [imavita.com]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. Interleukin-17A: The Key Cytokine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IL17A-IN-1 for Studying IL-17A Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2][3][4] It is a hallmark cytokine of T helper 17 (Th17) cells and plays a crucial role in host defense against extracellular pathogens by recruiting neutrophils and other myeloid cells to sites of inflammation.[3][4] However, dysregulated IL-17A signaling can lead to chronic inflammation and tissue damage. IL17A-IN-1 is a small molecule inhibitor of IL-17A, offering a valuable tool for researchers studying the intricacies of IL-17A-mediated inflammation and for the development of novel oral therapies for autoimmune disorders.[5][6] This document provides detailed application notes and protocols for utilizing this compound in preclinical research.
IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[3] This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of key transcription factors such as NF-κB and C/EBP, culminating in the expression of various pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.[7]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound and provide a comparison with other known IL-17A inhibitors.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Assay | Cell Line / Animal Model | Value | Reference |
| IC₅₀ | IL-17A induced signaling | HeLa cells | 0.005 µM | [8] |
| Inhibition of CXCL1 Secretion | hIL-17A induced CXCL1 PD model | C57BL/6 mice | 53% inhibition at 10 mg/kg (p.o.) | [8] |
Table 2: Comparative Efficacy of IL-17A Inhibitors in Psoriasis Models
| Inhibitor | Type | Model | Key Efficacy Endpoint (Week 12) | Reference |
| Ixekizumab | Monoclonal Antibody | Moderate-to-severe plaque psoriasis (Human) | PASI 75: 76.77%, PASI 90: 42.58% | [1][9] |
| Secukinumab | Monoclonal Antibody | Moderate-to-severe plaque psoriasis (Human) | PASI 75: 67.09%, PASI 90: 32.28% | [1][9] |
| Brodalumab | Monoclonal Antibody (anti-IL-17RA) | Moderate-to-severe plaque psoriasis (Human) | PASI 75: High efficacy reported | [1] |
| Izokibep | Small Molecule | Psoriatic Arthritis (Human, Phase II) | ACR50: 50% | [10] |
| Unnamed Benzimidazole Derivative | Small Molecule | HTRF Assay | IC₅₀: 4 nM | [11] |
PASI 75/90: Psoriasis Area and Severity Index reduction of 75% or 90%. ACR50: American College of Rheumatology 50% improvement criteria.
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-17A-induced Gene Expression in HeLa Cells
This protocol describes a cell-based assay to determine the in vitro potency of this compound by measuring its ability to inhibit IL-17A-induced expression of a downstream target gene, such as CXCL1 or IL-6.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IL-17A
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents (primers for target gene and housekeeping gene, reverse transcriptase, qPCR master mix)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Add recombinant human IL-17A to each well to a final concentration of 50 ng/mL (or a pre-determined optimal concentration). Include a negative control group with no IL-17A stimulation.
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined based on the kinetics of the target gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform quantitative real-time PCR to measure the mRNA levels of the target gene (e.g., CXCL1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
Protocol 2: In Vivo Pharmacodynamic (PD) Model of IL-17A-Induced CXCL1 Secretion in Mice
This protocol outlines an in vivo model to assess the efficacy of orally administered this compound in inhibiting IL-17A-induced chemokine production.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Recombinant Human IL-17A (hIL-17A)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kit for mouse CXCL1
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + hIL-17A, this compound + hIL-17A).
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally to the respective groups.
-
IL-17A Challenge: After a specified time post-compound administration (e.g., 1 hour), subcutaneously inject hIL-17A (e.g., 10 µg per mouse) or saline.
-
Blood Collection: At the time of peak CXCL1 induction (e.g., 2-4 hours post-hIL-17A injection, to be determined in a pilot study), collect blood samples from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture under terminal anesthesia).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
CXCL1 Measurement: Measure the concentration of CXCL1 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma CXCL1 levels between the different treatment groups to determine the percentage of inhibition by this compound.
Conclusion
This compound represents a potent and orally bioavailable small molecule inhibitor of IL-17A. The data and protocols presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of IL-17A-mediated inflammation. The ability to inhibit IL-17A signaling both in vitro and in vivo makes this compound a valuable tool for dissecting the role of this critical cytokine in various inflammatory and autoimmune disease models, and for the preclinical evaluation of novel therapeutic strategies.
References
- 1. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commentary: IL-17 in Chronic Inflammation: From Discovery to Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interluekin-17A (IL17A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Secrets of IL-17A Inhibitors: Stay Updated with the Latest Advances [synapse.patsnap.com]
- 5. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 7. Small molecule interleukin (IL) 17A/A antagonists and antibodies blocking both IL17A/A and IL17A/F demonstrate equivalent degrees of efficacy in preclinical models of skin and joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 9. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medpagetoday.com [medpagetoday.com]
- 11. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
IL17A-IN-1 solubility and preparation for experiments
Application Notes and Protocols: IL17A-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is an orally active, small-molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] Dysregulation of the IL-17A signaling pathway is a key driver in numerous inflammatory and autoimmune disorders.[2] this compound functions as a protein-protein interaction (PPI) inhibitor, binding to the central cavity of the IL-17A homodimer.[2] Due to its mechanism of action and oral bioavailability, this compound is a valuable tool for investigating the role of IL-17A in diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis, as well as in certain cancers.[1]
Physical and Chemical Properties
This compound is a powder that should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent, it should be stored at -80°C for up to one year.[3]
Table 1: Solubility of this compound
| Solvent | Concentration | Molar Concentration | Notes |
|---|
| DMSO | 250 mg/mL | 426.25 mM | Sonication is recommended to aid dissolution.[3] |
Mechanism of Action and Signaling Pathway
Interleukin-17A is a key cytokine produced primarily by T helper 17 (Th17) cells and other immune cells.[4][5] It exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on the surface of target cells like fibroblasts, endothelial cells, and epithelial cells.[5][6]
Upon ligand binding, the receptor complex recruits the adaptor protein Act1 via its SEFIR domain.[4] Act1, in turn, recruits and activates TRAF6, an E3 ubiquitin ligase.[4] This initiates downstream signaling cascades, most notably the activation of the NF-κB and MAPK (p38, JNK, ERK) pathways.[5][7] The activation of these pathways leads to the transcription and release of a host of pro-inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines that recruit neutrophils (e.g., CXCL1, IL-8), and matrix metalloproteinases.[5][6][8] this compound inhibits these downstream effects by binding directly to the IL-17A cytokine and preventing it from engaging its receptor.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight). The maximum recommended solubility in DMSO is 250 mg/mL.[3]
-
Vortex the solution briefly to mix.
-
Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.[3]
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[3]
Note: For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).
Protocol 2: In Vitro IL-17A-Induced Chemokine Secretion Assay
This protocol provides a general method for evaluating the potency of this compound in a cell-based assay by measuring the inhibition of IL-17A-induced chemokine production.
Materials:
-
Appropriate cell culture medium and supplements
-
Recombinant Human IL-17A
-
This compound DMSO stock solution (from Protocol 1)
-
Assay plates (e.g., 96-well flat-bottom)
-
ELISA or HTRF kit for detecting human CXCL1 (Gro-α) or IL-8
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium. Also prepare a vehicle control (medium with the same final DMSO concentration).
-
Inhibitor Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound or vehicle control. Pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Add recombinant human IL-17A to all wells (except for the unstimulated control) to a final concentration known to elicit a robust chemokine response (e.g., 10-50 ng/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Analysis: Collect the cell culture supernatants. Measure the concentration of CXCL1 or IL-8 using a commercially available ELISA or HTRF kit according to the manufacturer's instructions.
-
Data Processing: Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated, IL-17A-stimulated control. Plot the results to determine the IC₅₀ value.
Protocol 3: In Vivo Pharmacodynamic (PD) Model
This protocol is based on a published mouse model to assess the in vivo efficacy of this compound by measuring its ability to inhibit IL-17A-induced CXCL1 secretion.[1]
Materials:
-
C57BL/6 mice[1]
-
This compound
-
Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water)
-
Recombinant Human IL-17A
-
Sterile PBS
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
Procedure:
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required.
-
Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage (p.o.).[1]
-
IL-17A Challenge: At a predetermined time point after dosing (e.g., 1-2 hours, to coincide with expected peak plasma concentration), administer recombinant human IL-17A via subcutaneous (s.c.) injection to induce CXCL1 secretion.[1]
-
Blood Collection: At the time of peak CXCL1 response (e.g., 2 hours post-IL-17A challenge), collect blood samples into heparinized tubes.
-
Plasma Isolation: Centrifuge the blood samples to separate the plasma.
-
Analysis: Measure the concentration of mouse CXCL1 in the plasma samples using a commercially available ELISA kit.
-
Data Processing: Compare the plasma CXCL1 levels in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.
Data Summary
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line | Endpoint | IC₅₀ | Reference |
|---|---|---|---|---|
| Alphascreen | - | IL-17A Inhibition | <9.45 nM | [3] |
| Cell-based | HT-29 | IL-17A Inhibition | 9.3 nM | [3] |
| Cell-based | HeLa | IL-17A Inhibition | 5 nM (0.005 µM) |[1] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dose & Route | Challenge | Endpoint | Result | Reference |
|---|
| C57BL/6 Mouse | 10 mg/kg, p.o. (single dose) | Recombinant hIL-17A (s.c.) | Plasma CXCL1 Secretion | 53% Inhibition |[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-17A inhibitor 1 | IL Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing IL17A-IN-1 for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of IL17A-IN-1 in IC50 determination assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Interleukin-17A (IL-17A). IL-17A is a pro-inflammatory cytokine that plays a crucial role in various autoimmune and inflammatory diseases.[1] this compound exerts its inhibitory effect by targeting the IL-17A signaling pathway, thereby reducing the downstream inflammatory response.
Q2: What is the recommended starting concentration range for this compound in an IC50 determination experiment?
A2: Based on available data for this compound and similar inhibitors, a sensible starting point for a dose-response curve would be a wide range covering several orders of magnitude, from low nanomolar to micromolar concentrations. For this compound, an IC50 of 0.005 µM (5 nM) has been reported in HeLa cells.[1] For a similar inhibitor, IC50 values of <9.45 nM in a biochemical assay and 9.3 nM in HT-29 cells have been observed.[2] Therefore, a suggested starting range for a 10-point dose-response curve could be from 0.1 nM to 10 µM.
Q3: Which cell lines are suitable for determining the IC50 of this compound?
A3: Several cell lines are responsive to IL-17A and can be used for assessing the inhibitory activity of this compound. The choice of cell line will depend on the specific assay and the desired readout. Commonly used cell lines include:
-
A549 (Human lung carcinoma): These cells are known to produce inflammatory cytokines like IL-6 and CXCL1 in response to IL-17A stimulation.
-
HeLa (Human cervical cancer): These cells have also been used to determine the IC50 of this compound.[1]
-
HEK293 Reporter Cell Lines: Genetically engineered HEK293 cells that express a reporter gene (e.g., luciferase or SEAP) under the control of an IL-17-responsive promoter are commercially available. These provide a simplified and high-throughput method for screening inhibitors.
Q4: What are the typical readouts for an IL-17A inhibition assay?
A4: The primary readouts for assessing IL-17A inhibition are the downstream effects of IL-17A signaling. These include:
-
Cytokine Secretion: Measuring the levels of pro-inflammatory cytokines such as IL-6, CXCL1 (Gro-α), or IL-8 released into the cell culture supernatant using ELISA or other immunoassays.
-
Reporter Gene Expression: Quantifying the activity of a reporter gene (luciferase, SEAP) in engineered cell lines.
-
Gene Expression Analysis: Measuring the mRNA levels of IL-17A target genes using RT-qPCR.
Experimental Protocols
Protocol 1: IL-17A-Induced IL-6 Release Assay in A549 Cells for IC50 Determination
This protocol describes a method to determine the IC50 of this compound by measuring its ability to inhibit IL-17A-induced IL-6 secretion from A549 cells.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)
-
Recombinant Human IL-17A
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture A549 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 50 µL of the diluted this compound to the respective wells. Include a "vehicle control" group with medium containing the same final concentration of DMSO.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
IL-17A Stimulation:
-
Prepare a solution of recombinant human IL-17A in cell culture medium at a concentration that induces a sub-maximal response (e.g., 20 ng/mL, this should be optimized in a preliminary experiment).
-
Add 50 µL of the IL-17A solution to all wells except for the "unstimulated control" wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for IL-6 measurement.
-
-
IL-6 Measurement and IC50 Calculation:
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-6 concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Data Presentation
Table 1: Suggested Concentration Ranges for this compound IC50 Determination
| Parameter | Suggested Range |
| Starting Concentration | 10 µM |
| Lowest Concentration | 0.1 nM |
| Number of Data Points | 8-10 (using serial dilutions) |
| Vehicle Control | DMSO (at the same final concentration as the highest inhibitor concentration) |
Table 2: Example of Experimental Controls for IC50 Assay
| Control Group | Description | Purpose |
| Unstimulated Control | Cells + Medium + Vehicle | To determine the basal level of IL-6 secretion. |
| Stimulated Control | Cells + Medium + Vehicle + IL-17A | To determine the maximum IL-17A-induced IL-6 secretion. |
| Inhibitor Wells | Cells + Medium + this compound + IL-17A | To determine the dose-dependent inhibition of IL-6 secretion by this compound. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| No or weak IL-17A-induced response | - Low bioactivity of recombinant IL-17A- Low cell density- Insufficient incubation time | - Test a new batch of IL-17A or increase its concentration.- Optimize the cell seeding density.- Perform a time-course experiment to determine the optimal stimulation time. |
| IC50 curve does not reach a plateau at high inhibitor concentrations | - Solubility issues of this compound at high concentrations- Off-target effects of the inhibitor | - Check the solubility of this compound in the assay medium.- Consider using a different assay to confirm the inhibitory activity. |
| Cell viability is affected by the inhibitor | - Cytotoxicity of this compound or the solvent (DMSO) | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the functional assay.- Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). |
| High background in unstimulated wells | - Endogenous cytokine production by the cells- Contamination of cell culture | - Use a lower cell seeding density.- Test the cell line for mycoplasma contamination. |
Visualizations
IL-17A Signaling Pathway
Caption: Simplified IL-17A signaling pathway leading to pro-inflammatory gene expression.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in IC50 determination.
References
IL17A-IN-1 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IL17A-IN-1, a small molecule inhibitor of Interleukin-17A (IL-17A). The information is tailored for researchers, scientists, and drug development professionals to address potential issues and provide guidance on experimental design and data interpretation, with a focus on identifying and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active inhibitor of IL-17A. It is designed to disrupt the IL-17A signaling pathway, which is a key driver of inflammation in various autoimmune diseases. IL-17A functions as a homodimer and signals through a receptor complex composed of IL-17RA and IL-17RC subunits. This interaction recruits the adaptor protein Act1, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which in turn induce the expression of pro-inflammatory cytokines and chemokines.[1][2][3][4][5][6][7]
Q2: What is the reported on-target potency of this compound?
A2: Currently, publicly available data on the specific on-target potency of this compound is limited. For novel inhibitors, it is crucial to determine the IC50 or Ki value in relevant cellular or biochemical assays to establish its potency against the intended target, IL-17A.
Q3: Are there any known off-target effects of this compound?
A3: As of the latest available information, a detailed public profile of the off-target effects for this compound has not been published. The identification of off-target interactions is a critical step in the characterization of any small molecule inhibitor to ensure that the observed phenotype is a direct result of on-target activity. It is recommended that researchers perform their own off-target profiling to understand the selectivity of this compound in their experimental system.
Troubleshooting Guide
Unexpected or No Cellular Response
Q4: I am not observing the expected inhibition of IL-17A signaling in my cell line after treatment with this compound. What could be the issue?
A4: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line Specificity: Confirm that your cell line expresses the IL-17A receptors (IL-17RA and IL-17RC) and is responsive to IL-17A stimulation.[6][8] Not all cell lines have a functional IL-17A signaling pathway.
-
Inhibitor Concentration: Ensure you are using an appropriate concentration range. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Inhibitor Stability and Solubility: Verify the stability and solubility of this compound in your cell culture medium. Hydrophobic compounds may precipitate out of solution, reducing their effective concentration.
-
Experimental Timeline: The timing of inhibitor treatment relative to IL-17A stimulation is crucial. Pre-incubation with the inhibitor before adding the cytokine is often necessary to allow for target engagement.
Observing Off-Target Effects
Q5: I am observing cellular effects that are not consistent with the known function of IL-17A signaling. How can I determine if these are off-target effects of this compound?
A5: Unexplained cellular phenotypes may be indicative of off-target activities. A systematic approach is necessary to identify potential off-target interactions. The following experimental protocols are recommended for investigating off-target effects.
Experimental Protocols for Off-Target Profiling
Protocol 1: Kinase Selectivity Profiling
Objective: To determine if this compound inhibits the activity of a broad range of protein kinases, a common source of off-target effects for small molecule inhibitors.
Methodology:
-
Panel Selection: Utilize a commercial kinase screening service that offers a panel of hundreds of purified human kinases.
-
Assay Format: Kinase activity is typically measured using radiometric (e.g., ³³P-ATP incorporation) or fluorescence-based assays.
-
Inhibitor Concentration: Screen this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.
-
Data Analysis: The percentage of inhibition for each kinase is determined relative to a control (DMSO). Hits are identified as kinases that show significant inhibition (e.g., >50%) at the tested concentrations.
-
Follow-up: For any identified hits, determine the IC50 value to quantify the potency of this compound against the off-target kinase.
Protocol 2: Proteome-wide Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
Objective: To identify direct protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (DMSO).
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Protein Quantification: The soluble protein fraction is collected and analyzed by quantitative mass spectrometry (MS).
-
Data Analysis: Proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of this compound are identified as potential targets.
Protocol 3: Phenotypic Screening with a Structurally Unrelated IL-17A Inhibitor
Objective: To confirm that the primary observed cellular phenotype is due to the inhibition of IL-17A and not an off-target effect of this compound.
Methodology:
-
Select a Control Inhibitor: Choose a well-characterized IL-17A inhibitor with a different chemical scaffold.
-
Cellular Assay: Perform your primary cellular assay with both this compound and the control inhibitor.
-
Compare Phenotypes: If both inhibitors produce the same phenotype, it is more likely that the effect is on-target. If the phenotypes differ, it suggests that one or both compounds may have significant off-target effects.
Quantitative Data Summary
Since specific off-target data for this compound is not publicly available, the following table provides a template for how to present such data once it is generated from the protocols described above.
Table 1: Hypothetical Off-Target Kinase Profile for this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (µM) |
| Kinase A | 85% | 0.2 |
| Kinase B | 60% | 1.5 |
| Kinase C | 15% | >10 |
| ... | ... | ... |
Visualizations
Below are diagrams illustrating the IL-17A signaling pathway and a general workflow for identifying off-target effects.
References
- 1. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 2. A comprehensive network map of IL-17A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Interluekin-17A (IL17A) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Much More Than IL-17A: Cytokines of the IL-17 Family Between Microbiota and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting IL17A-IN-1 delivery in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IL17A-IN-1 in animal studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and orally active small molecule inhibitor of Interleukin-17A (IL-17A).[1][2] IL-17A is a pro-inflammatory cytokine that plays a crucial role in various autoimmune and inflammatory diseases.[3][4] this compound functions by disrupting the protein-protein interaction between IL-17A and its receptor, IL-17RA, thereby blocking its downstream signaling pathway.[5] This inhibition helps to reduce the inflammatory response.
Q2: What is the primary signaling pathway affected by this compound?
This compound primarily targets the IL-17 signaling pathway. Upon binding of IL-17A to its receptor complex (IL-17RA/IL-17RC), a downstream signaling cascade is initiated, involving the recruitment of adaptor proteins like Act1 and TRAF6.[6][7][8] This ultimately leads to the activation of transcription factors such as NF-κB and C/EBP, which induce the expression of various pro-inflammatory genes, including cytokines and chemokines like CXCL1 (the mouse homolog of human IL-8).[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse KC/CXCL1 ELISA Kit (EMCXCL1) - Invitrogen [thermofisher.com]
- 4. Mouse CXCL1 ELISA Kit Elisa Kit KE10019 | Proteintech [ptglab.com]
- 5. Mouse XL IL-17A, Luminex® Performance Assay (LMXL421): R&D Systems [rndsystems.com]
- 6. reddit.com [reddit.com]
- 7. Measurement of IL-17AA and IL-17FF as Pharmacodynamic Biomarkers to Demonstrate Target Engagement in the Phase I Study of MCAF5352A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: IL17A-IN-1 Experiments
Welcome to the technical support center for IL17A-IN-1, a potent and orally active inhibitor of Interleukin-17A (IL-17A). This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research in inflammatory and autoimmune diseases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Interleukin-17A (IL-17A)[1][2]. IL-17A is a pro-inflammatory cytokine that plays a crucial role in various autoimmune diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis[1][3][4][5][6]. This compound exerts its effects by binding to IL-17A and inhibiting its interaction with its receptor, IL-17RA, thereby blocking downstream inflammatory signaling pathways[7].
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year[2][8]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[7][9].
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations are required. One suggested in vivo formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with a solubility of up to 2 mg/mL. Sonication may be required to fully dissolve the compound[8].
Q4: What is the in vitro potency of this compound?
A4: this compound has been shown to inhibit HeLa cells with an IC50 value of 0.005 µM and HT-29 cells with an IC50 of 9.3 nM[1][2].
Q5: Are there known off-target effects of this compound?
A5: The provided search results do not contain specific information on the off-target effects or a detailed selectivity profile of this compound. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects. This can include using a structurally related but inactive compound as a negative control, or testing the effect of the inhibitor on cell lines that do not express the target protein.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiment Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no inhibitory effect | Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect concentration: Calculation error or inaccurate pipetting. | Double-check all calculations and ensure proper calibration of pipettes. | |
| Cell health: Cells are unhealthy or have a low passage number, affecting their response. | Use healthy, actively dividing cells within a consistent passage number range. Perform a cell viability assay. | |
| Assay conditions: Suboptimal assay conditions (e.g., incubation time, cell density). | Optimize incubation time and cell seeding density for your specific cell line and assay. | |
| High background or non-specific effects | High DMSO concentration: The final concentration of DMSO in the culture medium is too high, causing cellular stress or toxicity. | Ensure the final DMSO concentration does not exceed 0.1%. If higher concentrations are necessary, include a vehicle control with the same DMSO concentration. |
| Off-target effects: The inhibitor may be interacting with other cellular targets. | Perform a dose-response curve to identify the optimal concentration with minimal off-target effects. Use a negative control compound if available. | |
| Compound precipitation in media | Poor solubility: The compound precipitates out of the cell culture medium. | Ensure the final concentration of the compound does not exceed its solubility limit in the media. Pre-warm the media before adding the compound. |
In Vivo Experiment Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low bioavailability or efficacy | Improper formulation: The compound is not adequately dissolved or stable in the vehicle. | Ensure the formulation is prepared correctly, using sonication if necessary to aid dissolution. Prepare fresh formulations for each experiment. |
| Incorrect dosage or administration route: The dose is too low, or the administration route is not optimal for the target tissue. | Review literature for appropriate dosage and administration routes for similar compounds. Consider performing a pilot study to determine the optimal dose. | |
| Rapid metabolism: The compound is being rapidly metabolized and cleared from the system. | Refer to pharmacokinetic data if available. Consider more frequent dosing or a different administration route to maintain therapeutic levels. | |
| Toxicity or adverse effects in animals | High dosage: The administered dose is too high, leading to toxicity. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Vehicle toxicity: The vehicle used for formulation is causing adverse effects. | Include a vehicle-only control group to assess any effects of the formulation itself. |
Signaling Pathway and Experimental Workflow Diagrams
IL-17A Signaling Pathway
The following diagram illustrates the canonical IL-17A signaling pathway, which is inhibited by this compound. Upon binding of IL-17A to its receptor complex (IL-17RA/RC), the adaptor protein Act1 is recruited. This leads to the activation of TRAF6 and subsequent activation of downstream signaling cascades, including NF-κB and MAPK pathways, resulting in the transcription of pro-inflammatory genes.
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
General In Vitro Experimental Workflow
This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in this compound experiments.
Caption: A logical flow for troubleshooting this compound experiments.
Experimental Protocols
In Vitro: Inhibition of IL-17A-induced IL-6 Secretion in Fibroblasts
This protocol describes a method to assess the inhibitory effect of this compound on IL-17A-induced production of the pro-inflammatory cytokine IL-6 in a fibroblast cell line (e.g., NIH-3T3).
Materials:
-
Fibroblast cell line (e.g., NIH-3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human or mouse IL-17A
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
IL-6 ELISA kit
Procedure:
-
Cell Seeding:
-
Culture fibroblasts to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM).
-
Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate for 1 hour at 37°C.
-
Prepare a solution of IL-17A in complete medium at a concentration that induces a submaximal IL-6 response (to be determined in a preliminary experiment, e.g., 50 ng/mL).
-
Add 100 µL of the IL-17A solution to all wells except the negative control wells (which receive 100 µL of medium).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
IL-6 Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 secretion for each concentration of this compound compared to the IL-17A-only treated wells.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
In Vivo: Inhibition of IL-17A-induced CXCL1 Secretion in Mice
This protocol is based on a reported in vivo pharmacodynamic model and assesses the ability of orally administered this compound to inhibit the systemic inflammatory response induced by recombinant human IL-17A (hIL-17A) in mice[1].
Materials:
-
C57BL/6 mice
-
Recombinant human IL-17A (hIL-17A)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Sterile saline
-
Blood collection tubes (with anticoagulant)
-
CXCL1 ELISA kit
Procedure:
-
Animal Acclimatization:
-
Acclimatize C57BL/6 mice to the housing conditions for at least one week before the experiment.
-
-
Compound Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage.
-
-
IL-17A Challenge:
-
One hour after the administration of this compound or vehicle, subcutaneously inject the mice with hIL-17A (dose to be optimized, e.g., 1 µg per mouse) dissolved in sterile saline.
-
-
Blood Collection:
-
Two hours after the hIL-17A challenge, collect blood samples from the mice via a suitable method (e.g., cardiac puncture under terminal anesthesia).
-
Process the blood to obtain plasma.
-
-
CXCL1 Measurement:
-
Measure the concentration of CXCL1 in the plasma samples using a mouse CXCL1 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the plasma CXCL1 levels between the vehicle-treated and this compound-treated groups.
-
Calculate the percentage of inhibition of CXCL1 secretion by this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay | IC50 | Reference |
| HeLa | Inhibition of IL-17A activity | 0.005 µM | [1] |
| HT-29 | Inhibition of IL-17A activity | 9.3 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose and Route | Challenge | Endpoint | Result | Reference |
| C57BL/6 mice | 10 mg/kg, p.o. | Subcutaneous hIL-17A | Plasma CXCL1 secretion | 53% inhibition | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Vss (L/kg) | 5.0 |
| t1/2 (h) | 3.6 |
| CLp/CLp,u (L/h/kg) | 1.1/6.1 |
| Data from male Sprague-Dawley rats after a single 0.3 mg/kg intravenous injection. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IL-17A inhibitor 1 | IL Receptor | TargetMol [targetmol.com]
- 3. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interluekin-17A (IL17A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IL-17A antagonist 1 | IL Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
How to control for IL17A-IN-1 toxicity in cells
Welcome to the technical support center for IL17A-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell-based experiments while managing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Interleukin-17A (IL-17A). IL-17A is a pro-inflammatory cytokine that plays a crucial role in various autoimmune and inflammatory diseases.[1] It exerts its effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and the induction of inflammatory gene expression. This compound presumably interferes with this signaling pathway, thereby mitigating the inflammatory effects of IL-17A.
Q2: What is the reported potency of this compound?
This compound has been reported to inhibit HeLa cells with an IC50 value of 0.005 µM.[2] It is important to note that this value was determined in an immortalized cancer cell line and the potency may vary in other cell types, particularly primary cells.
Q3: What are the potential causes of this compound toxicity in cells?
Toxicity from small molecule inhibitors like this compound in cell culture can arise from several factors:
-
On-target toxicity: Inhibition of the IL-17A pathway may interfere with normal cellular processes in certain cell types, leading to reduced viability.
-
Off-target effects: The inhibitor may bind to and affect other proteins besides IL-17A, leading to unintended and potentially toxic consequences.
-
High concentrations: Using concentrations of the inhibitor that are significantly above the effective dose can lead to generalized cellular stress and death.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
Troubleshooting Guides
This section provides guidance on common issues encountered when using this compound in cell-based assays.
Issue 1: High levels of cell death observed after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Start with a broad range of concentrations bracketing the reported IC50 (0.005 µM) and assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion). |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). Prepare a high-concentration stock of this compound in DMSO and then dilute it serially in your culture medium. Run a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration) to assess the effect of the solvent alone. |
| Cell type is particularly sensitive to IL-17A pathway inhibition. | Some cell types may rely on basal IL-17A signaling for survival or proliferation. If you suspect this, you can try to rescue the cells by adding a downstream mediator of the IL-17 pathway. |
| Off-target effects of the inhibitor. | If toxicity persists even at low, on-target concentrations, consider the possibility of off-target effects. Unfortunately, specific off-target effects for this compound are not well-documented in publicly available literature. You may need to perform additional experiments, such as profiling the inhibitor against a panel of related kinases or proteins, to identify potential off-targets. |
Issue 2: Inconsistent or unexpected results in functional assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Sub-optimal inhibitor concentration. | As with toxicity, the effective concentration of this compound can vary between cell types and assays. A dose-response experiment for your functional readout (e.g., inhibition of IL-6 secretion) is crucial to determine the optimal working concentration. |
| Inhibitor instability. | Small molecules can degrade over time, especially when stored improperly or subjected to multiple freeze-thaw cycles. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Cell culture conditions. | Factors such as cell density, passage number, and serum concentration can all influence the outcome of your experiment. Maintain consistent cell culture practices to ensure reproducibility. |
| Indirect effects of the inhibitor. | This compound may have indirect effects on your cells that confound the interpretation of your results. For example, it might alter the expression of other signaling molecules. Consider using a complementary approach, such as siRNA-mediated knockdown of IL-17RA or IL-17RC, to confirm that the observed phenotype is due to specific inhibition of the IL-17A pathway. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes a general method to determine the cytotoxic concentration of this compound in your cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.0001 µM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
Visualizations
Caption: Simplified IL-17A signaling pathway and the putative point of inhibition by this compound.
Caption: General experimental workflow for determining the effective and non-toxic concentration of this compound.
Caption: A decision tree for troubleshooting high toxicity with this compound.
References
Technical Support Center: Overcoming Resistance to IL-17A Pathway Inhibition in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of the IL-17A pathway, with a specific focus on the small molecule inhibitor IL17A-IN-1.
I. General Troubleshooting for IL-17A Pathway Inhibition
This section addresses common issues encountered when targeting the IL-17A signaling pathway in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to the IL-17A inhibitor. What are the possible reasons?
A1: Lack of response to an IL-17A inhibitor can be due to several factors:
-
Low or absent IL-17A receptor (IL-17RA/RC) expression: The target cells must express the IL-17A receptor complex for the inhibitor to have an effect.
-
Redundant signaling pathways: Cancer cells may utilize alternative signaling pathways to bypass the IL-17A blockade. Common compensatory pathways include EGFR, MAPK, and PI3K/Akt signaling.[1][2][3]
-
Intrinsic resistance: The cancer cells may have pre-existing mutations or epigenetic modifications that confer resistance to IL-17A pathway inhibition.
-
Drug efflux pumps: Overexpression of multidrug resistance (MDR) proteins can pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Inhibitor instability or degradation: Ensure the inhibitor is stored correctly and has not degraded.
Q2: I'm observing an increase in tumor growth or metastasis after an initial response to the IL-17A inhibitor. What could be happening?
A2: This phenomenon is known as acquired resistance. Potential mechanisms include:
-
Upregulation of bypass signaling pathways: Cancer cells can adapt by increasing the activity of alternative pro-survival pathways.
-
Epithelial-to-mesenchymal transition (EMT): IL-17A has been implicated in inducing EMT, a process that enhances cancer cell motility, invasion, and drug resistance.[3]
-
Alterations in the tumor microenvironment (TME): The inhibitor might alter the TME, leading to the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs), which can promote tumor growth.[4]
-
Clonal selection: A subpopulation of resistant cancer cells may have been present initially and were selected for under the pressure of the inhibitor.
Q3: How can I confirm that my IL-17A inhibitor is hitting its target?
A3: Several methods can be used to verify target engagement:
-
Western Blotting: Check for a decrease in the phosphorylation of downstream signaling molecules such as Act1, TRAF6, NF-κB (p65), and key MAPKs (p38, ERK1/2, JNK).[2][5][6]
-
ELISA or Luminex Assays: Measure the secretion of IL-17A-induced downstream cytokines and chemokines, such as IL-6, CXCL1, and G-CSF.[7] A successful inhibition should lead to a significant reduction in their levels.
-
Reporter Assays: Use a cell line with a reporter construct driven by an NF-κB or AP-1 response element. Inhibition of IL-17A signaling should result in decreased reporter activity.
-
Receptor Binding Assays: For inhibitors that target the receptor, a competitive binding assay can confirm that the inhibitor is blocking the interaction between IL-17A and its receptor.[1][8]
Troubleshooting Guide: Inconsistent or Unexpected Experimental Results
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. Edge effects in multi-well plates. Inconsistent inhibitor concentration. | Ensure uniform cell seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Prepare fresh dilutions of the inhibitor for each experiment. |
| No change in downstream signaling despite inhibitor treatment | Cell line is not responsive to IL-17A stimulation. Incorrect timing of sample collection. Antibody quality in Western blotting. | Confirm IL-17RA/RC expression. Perform a time-course experiment to determine the optimal time point for observing signaling changes. Validate antibodies using positive and negative controls. |
| Increased cell death in control (untreated) group | Cell line is sensitive to the vehicle (e.g., DMSO). Contamination of cell culture. | Perform a vehicle control titration to determine the maximum non-toxic concentration. Regularly test cell lines for mycoplasma contamination. |
| Paradoxical increase in pro-inflammatory cytokine secretion | Cytokine feedback loops. Off-target effects of the inhibitor. | Investigate the expression of other cytokines that might be upregulated as a compensatory mechanism. Test the inhibitor in a cell-free system or with a different class of IL-17A inhibitor to check for off-target effects.[9] |
II. Specific Guidance for this compound
This compound is an orally active small molecule inhibitor of Interleukin 17A.[10] The following information is tailored to experiments involving this specific compound.
This compound: Key Experimental Data
| Parameter | Value | Cell Line / Model | Reference |
| IC₅₀ | 0.005 µM | HeLa cells | [10] |
| In vivo efficacy | 53% inhibition of CXCL1 secretion | hIL17A-induced mouse CXCL1 PD model (10 mg/kg, p.o.) | [10] |
FAQs for this compound
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits the activity of Interleukin 17A.[10] While the precise binding site and mechanism of inhibition are detailed in the primary literature, it is designed to interfere with the IL-17A signaling pathway.
Q2: I am not observing the expected IC₅₀ of 0.005 µM in my cell line. Why could this be?
A2: The published IC₅₀ value was determined in HeLa cells.[10] Different cell lines can have varying sensitivities to inhibitors due to factors such as:
-
Differential expression of the IL-17A receptor.
-
Variations in downstream signaling pathway activity.
-
Differences in drug metabolism and efflux pump expression. It is recommended to perform a dose-response curve to determine the IC₅₀ in your specific cell line of interest.
Q3: What are the recommended positive and negative controls for an experiment with this compound?
A3:
-
Positive Controls:
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve this compound, likely DMSO).
-
An IL-17A non-responsive cell line (lacking IL-17RA/RC).
-
A scrambled or inactive version of a peptide inhibitor if available.
-
Experimental Protocols
Protocol 1: Determining the IC₅₀ of this compound in a Cancer Cell Line
-
Cell Seeding: Seed your cancer cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control.
-
Stimulation and Inhibition:
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Add recombinant human IL-17A to all wells (except for the unstimulated control) at a concentration known to elicit a submaximal response (e.g., EC₅₀).
-
-
Incubation: Incubate the plate for 24-72 hours, depending on the assay endpoint.
-
Endpoint Measurement:
-
Cell Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to measure the effect on cell proliferation.
-
Cytokine Secretion: Collect the supernatant and measure the concentration of a downstream cytokine like IL-6 or CXCL1 using an ELISA kit.
-
-
Data Analysis: Plot the response (e.g., % inhibition of cell growth or cytokine secretion) against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀.
Protocol 2: Assessing Resistance to this compound
-
Induction of Resistance:
-
Culture your cancer cell line in the presence of this compound at a concentration around the IC₂₀ for an extended period (several weeks to months).
-
Gradually increase the concentration of this compound as the cells become more resistant.
-
Periodically check the IC₅₀ of the cell population to monitor the development of resistance.
-
-
Characterization of Resistant Cells:
-
Western Blotting: Compare the expression and phosphorylation of key proteins in the IL-17A signaling pathway (e.g., IL-17RA, Act1, p-p65, p-ERK) and potential bypass pathways (e.g., p-EGFR, p-Akt) between the resistant and parental cell lines.
-
Gene Expression Analysis (qPCR or RNA-seq): Analyze the expression of genes involved in IL-17A signaling, drug resistance (e.g., ABC transporters), and EMT markers.
-
Functional Assays: Compare the migratory and invasive potential of resistant and parental cells using assays like the Transwell migration/invasion assay.
-
Visualizing Signaling Pathways and Workflows
IL-17A Signaling Pathway and Points of Inhibition
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Potential Mechanisms of Resistance to IL-17A Inhibition
Caption: Overview of potential mechanisms of resistance to IL-17A inhibitors.
Experimental Workflow for Troubleshooting Lack of Response
Caption: A logical workflow for troubleshooting a lack of response to this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Role and functional mechanisms of IL‑17/IL‑17R signaling in pancreatic cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Targeting of interleukin (IL)-17A inhibits PDL1 expression in tumor cells and induces anticancer immunity in an estrogen receptor-negative murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 integrates multiple self-reinforcing, feed-forward mechanisms through the RNA-binding protein Arid5a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-17A Promotes Lung Tumor Progression Through Neutrophil Attraction to Tumor Sites and Mediating Resistance to PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. Frontiers | Paradoxical reaction to IL-17A inhibitor: a case report and literature review [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preliminary Investigation and Therapeutic Efficacy Determination of a Novel Anti-IL-17A Antibody, Indikizumab - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting IL17A-IN-1 dose for different mouse strains
Welcome to the technical support center for IL17A-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this inhibitor in their experiments, with a specific focus on dose adjustment for different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active small molecule inhibitor of Interleukin-17A (IL-17A). IL-17A is a pro-inflammatory cytokine that plays a crucial role in various autoimmune and inflammatory diseases. By binding to IL-17A, this compound prevents the cytokine from interacting with its receptor, IL-17RA/RC, thereby blocking downstream signaling pathways that lead to inflammation. This includes the inhibition of pro-inflammatory cytokine and chemokine production.
Q2: In which mouse strain has this compound been tested, and at what dose?
A2: Based on available data, this compound has been tested in C57BL/6 mice. A single oral dose of 10 mg/kg was shown to inhibit plasma CXCL1 secretion induced by human IL-17A.
Q3: Why might I need to adjust the dose of this compound for different mouse strains?
A3: Adjusting the dose of this compound for different mouse strains is crucial due to inherent genetic variations that can significantly impact the drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Key factors include:
-
Differences in Drug Metabolism: Mouse strains can have different expression levels and activities of drug-metabolizing enzymes, such as cytochrome P450s. This can lead to variations in the rate at which this compound is cleared from the body, affecting its bioavailability and half-life.
-
Immunological Differences: Common laboratory mouse strains exhibit distinct immunological profiles. For instance, C57BL/6 mice are known to have a Th1-dominant immune response, while BALB/c mice have a Th2-dominant response.[1][2][3] These differences in immune polarization can influence the severity and nature of the inflammatory disease model, potentially requiring different doses of an IL-17A inhibitor to achieve the desired therapeutic effect.
-
Baseline IL-17A Levels and Signaling: There may be subtle strain-dependent differences in the baseline expression of IL-17A or the components of its signaling pathway, which could alter the sensitivity to an inhibitor.
While some studies on other small molecules have shown good general agreement of PK parameters across different mouse strains, it is always recommended to perform a pilot study to determine the optimal dose when switching to a new strain.[4]
Troubleshooting Guide: Dose Adjustment for Different Mouse Strains
This guide provides a systematic approach to adjusting the this compound dose when using a mouse strain other than C57BL/6.
Problem: Sub-optimal or unexpected results after switching mouse strains.
Possible Cause 1: Inappropriate Dose for the New Strain's Metabolic Profile.
-
Troubleshooting Steps:
-
Literature Review: Search for literature on the metabolism of other small molecules in the new mouse strain compared to C57BL/6 mice. This may provide clues about potential differences in drug clearance.
-
Pilot Dose-Response Study: Conduct a pilot experiment with a small number of animals to evaluate a range of doses. A suggested starting point is to test the known effective dose in C57BL/6 (10 mg/kg) and include doses that are 50% lower and 50-100% higher.
-
Pharmacokinetic Analysis (Optional but Recommended): If resources permit, perform a basic pharmacokinetic study to determine the concentration of this compound in the plasma of the new mouse strain at different time points after administration. This will provide direct evidence of any differences in drug exposure.
-
Possible Cause 2: Altered Immune Response in the New Strain.
-
Troubleshooting Steps:
-
Understand the Strain's Immune Profile: Characterize the immunological phenotype of the mouse strain you are using. For example:
-
C57BL/6: Generally considered a Th1-biased strain, with strong cell-mediated immunity.[1][2]
-
BALB/c: Typically a Th2-biased strain, with a strong humoral immune response.[1][2][5]
-
NOD (Non-Obese Diabetic): A model for autoimmune diseases, particularly type 1 diabetes, with a complex immune dysregulation involving both Th1 and Th17 pathways.[6][7]
-
-
Assess Disease Model Severity: The severity of the induced inflammatory disease may differ between strains. A more aggressive inflammatory response might require a higher dose of the inhibitor. Monitor key disease parameters (e.g., clinical scores, inflammatory markers) in the new strain without treatment to establish a baseline.
-
Evaluate Target Engagement: Measure downstream markers of IL-17A signaling in your target tissue (e.g., expression of chemokines like CXCL1) at different doses of this compound to confirm that the inhibitor is hitting its target effectively in the new strain.
-
Summary of Key Mouse Strain Immunological Differences
| Feature | C57BL/6 | BALB/c | NOD |
| Primary Immune Bias | Th1 Dominant[1][2] | Th2 Dominant[1][2][5] | Autoimmune, Th1 and Th17 involvement[6][7] |
| Typical Inflammatory Response | Stronger cell-mediated immunity, higher production of IFN-γ.[2] | Stronger humoral immunity, higher production of IL-4 and IL-5.[5] | Spontaneous development of autoimmune diseases.[6] |
| Implication for this compound Dosing | The 10 mg/kg dose is a good starting point. | May require dose adjustment based on the specific role of IL-17A in the Th2-driven disease model. A pilot study is highly recommended. | The complex immunopathology may necessitate a carefully optimized dose. Consider starting with the C57BL/6 dose and adjusting based on therapeutic response. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol describes the standard procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, corn oil)
-
Sterile syringes (1 mL)
-
Oral gavage needles (stainless steel or flexible plastic, 18-20 gauge for adult mice)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the dosing solution in the chosen vehicle to the desired final concentration. Ensure the inhibitor is fully dissolved or forms a homogenous suspension. It is recommended to prepare the solution fresh on the day of the experiment.
-
-
Animal Preparation:
-
Administration:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head and body.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is in the stomach (pre-measure the insertion length from the tip of the nose to the last rib), slowly administer the dosing solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or lethargy.
-
Continue to monitor the animals as per the experimental protocol.
-
Protocol 2: Pilot Dose-Response Study for a New Mouse Strain
Objective: To determine the optimal dose of this compound in a new mouse strain.
Experimental Design:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at 5 mg/kg
-
Group 3: this compound at 10 mg/kg (reference dose)
-
Group 4: this compound at 20 mg/kg
-
Use a minimum of 3-5 mice per group.
-
-
Disease Induction:
-
Induce the inflammatory disease model of interest in all animals.
-
-
Treatment:
-
Administer the assigned dose of this compound or vehicle orally once daily (or as determined by the expected half-life of the compound).
-
-
Readouts:
-
Monitor and score clinical signs of the disease daily.
-
At the end of the study, collect blood and/or target tissues.
-
Analyze relevant pharmacodynamic markers (e.g., plasma CXCL1 levels, gene expression of IL-17 target genes in the tissue).
-
Perform histological analysis of the target tissue to assess inflammation.
-
-
Data Analysis:
-
Compare the efficacy of the different doses in reducing disease severity and modulating the pharmacodynamic markers.
-
Select the lowest dose that provides the maximal therapeutic effect for future experiments.
-
Visualizations
Caption: IL-17A Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended workflow for adjusting this compound dose in a new mouse strain.
References
- 1. cyagen.com [cyagen.com]
- 2. Innate immune response in Th1- and Th2-dominant mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic background determines susceptibility to experimental immune-mediated blepharoconjunctivitis: comparison of Balb/c and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Th17 Cells Regulates Autoimmune Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
Validation & Comparative
A Framework for In Vitro Comparison of Novel IL-17A Inhibitors Against Secukinumab
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative framework using "IL17A-IN-1" as a placeholder for a novel investigational inhibitor. As there is no publicly available data for a molecule with this designation, all experimental data presented herein is illustrative and intended to guide researchers in their comparative studies.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of several autoimmune diseases.[1] Secukinumab (Cosentyx®) is a fully human monoclonal antibody that selectively binds to and neutralizes IL-17A, proving to be an effective therapy for conditions like psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2][3] The development of new IL-17A inhibitors, such as novel biologics or small molecules, requires rigorous in vitro characterization against established benchmarks like secukinumab. This guide outlines a comprehensive in vitro strategy for such a comparison, focusing on binding characteristics, functional potency, and mechanism of action.
Comparative In Vitro Analysis Workflow
A systematic approach is crucial for the head-to-head comparison of a novel inhibitor and a reference antibody. The workflow should encompass initial binding characterization, functional cell-based assays to determine potency, and subsequent mechanistic studies to confirm the mode of action on the signaling pathway.
Caption: A streamlined workflow for the in vitro comparison of IL-17A inhibitors.
Key In Vitro Comparative Assays
A direct comparison between this compound and secukinumab should focus on several key performance indicators that can be quantified in vitro.
Binding Affinity and Kinetics to Human IL-17A
This is a fundamental assessment of the physical interaction between the inhibitor and its target, IL-17A. Surface Plasmon Resonance (SPR) is the gold standard for measuring the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). A lower K_D value signifies a higher binding affinity.
Table 1: Illustrative Binding Affinity Data (SPR)
| Inhibitor | Association Rate (k_a) (1/Ms) | Dissociation Rate (k_d) (1/s) | Affinity (K_D) (pM) |
| This compound | 1.2 x 10^6 | 2.5 x 10^-4 | 208 |
| Secukinumab | 1.5 x 10^6 | 1.5 x 10^-4 | 100 |
Neutralization Potency in a Cell-Based Assay
The ultimate measure of an inhibitor's effectiveness is its ability to block the biological function of IL-17A. This is typically assessed by measuring the inhibition of IL-17A-induced cytokine production (e.g., IL-6 or IL-8) in responsive cell lines such as human dermal fibroblasts or synoviocytes.[4][5] The half-maximal inhibitory concentration (IC50) is the key metric here, with lower values indicating higher potency.
Table 2: Illustrative Functional Potency Data (IL-6 Release Assay)
| Inhibitor | Cell Line | IC50 (pM) |
| This compound | Human Dermal Fibroblasts | 150 |
| Secukinumab | Human Dermal Fibroblasts | 85 |
Mechanism of Action: IL-17A Signaling Pathway
Both secukinumab and a novel inhibitor are expected to prevent IL-17A from binding to its receptor complex (IL-17RA/IL-17RC), thereby blocking downstream signaling.[6][7] This cascade involves the recruitment of adaptor proteins like Act1, leading to the activation of transcription factors such as NF-κB and MAPK, which drive the expression of pro-inflammatory genes.[4][7] Assays such as Western blotting for phosphorylated NF-κB can confirm the inhibition of this pathway.
Caption: IL-17A signaling pathway and the mode of action for inhibitory molecules.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the on-rate (k_a), off-rate (k_d), and affinity (K_D) of this compound and secukinumab to recombinant human IL-17A.
-
Methodology:
-
Immobilize recombinant human IL-17A onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Prepare a dilution series of this compound and secukinumab in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the IL-17A-coated and reference flow cells at a constant flow rate, typically for 180 seconds (association phase).
-
Follow with an injection of running buffer for 600 seconds to monitor the dissociation phase.
-
Regenerate the sensor surface between cycles using a low pH buffer (e.g., glycine-HCl, pH 1.5).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate k_a, k_d, and K_D.
-
Cell-Based Neutralization Assay (IL-6 Release)
-
Objective: To measure the potency (IC50) of this compound and secukinumab in inhibiting IL-17A-induced IL-6 production.
-
Methodology:
-
Culture human dermal fibroblasts in 96-well plates until they reach confluence.
-
Prepare serial dilutions of this compound and secukinumab.
-
Pre-incubate the diluted inhibitors with a fixed, sub-maximal concentration of recombinant human IL-17A (e.g., 1 nM) for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the inhibitor/IL-17A mixtures.
-
Include controls for untreated cells and cells treated with IL-17A alone.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants and quantify the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Plot the IL-6 concentration against the inhibitor concentration and use a four-parameter logistic regression to determine the IC50 value.
-
Summary and Interpretation
This guide provides a foundational framework for the in vitro comparison of a novel IL-17A inhibitor against secukinumab. The illustrative data tables highlight the key comparative metrics. In this hypothetical scenario, "this compound" shows high affinity for IL-17A, albeit slightly lower than secukinumab. This translates to a potent functional inhibition of IL-17A-induced cytokine release, though again with a marginally higher IC50 than the benchmark. Such a profile could still represent a viable candidate for further development, depending on other factors such as immunogenicity potential, production feasibility, and in vivo efficacy. A thorough, side-by-side in vitro characterization is the essential first step in evaluating the therapeutic potential of any new biological entity.
References
- 1. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of IL17A-IN-1 and Established IL-17 Inhibitors for Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Efficacy of the Novel Small Molecule IL17A-IN-1 Against Clinically Proven Biologics.
This guide provides a comprehensive comparison of the preclinical efficacy of this compound, a novel small molecule inhibitor of Interleukin-17A (IL-17A), with established biologic IL-17 inhibitors, Secukinumab and Ixekizumab. The objective is to offer a clear, data-driven perspective for researchers evaluating the potential of new small molecule therapeutics in the context of proven antibody-based treatments for IL-17-mediated inflammatory diseases.
Introduction to IL-17A Inhibition
Interleukin-17A is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The IL-17 signaling pathway, upon activation by IL-17A binding to its receptor complex (IL-17RA/IL-17RC), triggers downstream signaling cascades involving NF-κB and MAPK pathways.[3][4][5][6] This leads to the production of inflammatory mediators such as cytokines (e.g., IL-6) and chemokines (e.g., CXCL1), which recruit and activate immune cells, perpetuating the inflammatory response.[7][8]
Currently, the therapeutic landscape for IL-17-driven diseases is dominated by monoclonal antibodies that neutralize IL-17A. This guide focuses on comparing the novel, orally active small molecule this compound with two such widely used biologics:
-
Secukinumab (Cosentyx®): A fully human IgG1κ monoclonal antibody that selectively binds to and neutralizes IL-17A.[9][10]
-
Ixekizumab (Taltz®): A humanized IgG4 monoclonal antibody that also specifically targets and neutralizes IL-17A.[11][12]
Mechanism of Action
While both this compound and the antibody-based inhibitors target IL-17A, their mode of interaction differs significantly.
-
This compound: As a small molecule, this compound is designed to penetrate cells and interfere with the IL-17A signaling pathway. While the precise binding site is proprietary, it is understood to disrupt the protein-protein interaction of IL-17A with its receptor.[13]
-
Secukinumab and Ixekizumab: These monoclonal antibodies bind directly to the circulating IL-17A cytokine, preventing it from binding to its cell surface receptor and initiating the downstream inflammatory cascade.[9][11]
In Vitro Efficacy: A Comparative Look
Direct head-to-head in vitro studies comparing this compound with Secukinumab and Ixekizumab in the same assay are not publicly available. However, by compiling data from various sources, we can draw a comparative picture of their potency. A crucial aspect of in vitro evaluation is the use of relevant cell types, such as human dermal fibroblasts or keratinocytes, which are key players in skin inflammation.
| Inhibitor | Assay Type | Cell Line | Measured Endpoint | IC50 |
| This compound | Cellular Assay | HeLa | IL-17A Inhibition | 5 nM[1] |
| IL-17A inhibitor 1 | AlphaLISA assay | - | IL-17A Inhibition | <9.45 nM[3] |
| IL-17A inhibitor 1 | Cellular Assay | HT-29 | IL-17A Inhibition | 9.3 nM[3] |
| Novel Benzimidazole Derivative | HTRF Assay | - | IL-17A Inhibition | 4 nM[13] |
| Peptide 1 | Competition ELISA | - | IL-17A/IL-17RA Binding | 80 nM[14] |
| Peptide 1 | Cellular Assay | BJ human fibroblast | GRO-α Production | 370 nM[14] |
Note: "IL-17A inhibitor 1" is a different small molecule inhibitor used here for comparative context.
In Vivo Efficacy: Insights from Preclinical Models
The imiquimod-induced psoriasis mouse model is a widely accepted preclinical model that recapitulates key features of human psoriasis, including epidermal thickening, scaling, and inflammation driven by the IL-23/IL-17 axis.[4][8][15][16][17][18][19] A key downstream marker of IL-17A activity in this model is the chemokine CXCL1 (the mouse equivalent of human KC), which is crucial for neutrophil recruitment into the skin.
This compound:
In a mouse pharmacodynamic model where CXCL1 secretion was induced by human IL-17A, a single oral dose of 10 mg/kg of this compound resulted in a 53% inhibition of plasma CXCL1 levels .[1]
Secukinumab and Ixekizumab:
Directly comparable in vivo data for Secukinumab and Ixekizumab on CXCL1 inhibition in the imiquimod model is limited. However, studies have demonstrated their efficacy in this model and in similar in vivo systems:
-
A study using an anti-IL-17A antibody in an imiquimod-induced psoriasis model reported an approximately 50% reversal of the increase in skin thickness .[9]
-
In a mouse pharmacodynamic model, Ixekizumab demonstrated a dose-dependent reduction in human IL-17A-induced KC (CXCL1) secretion in plasma .[11]
While a direct quantitative comparison is challenging due to differing experimental setups, the available data suggests that this compound exhibits a comparable in vivo efficacy profile to antibody-based IL-17A inhibitors in terms of modulating a key downstream inflammatory mediator.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are essential.
In Vitro IL-17A-Induced Cytokine Secretion Assay
This assay is fundamental for determining the in vitro potency of IL-17 inhibitors.
Objective: To measure the ability of a test compound to inhibit IL-17A-induced secretion of pro-inflammatory cytokines (e.g., IL-6, CXCL1) from primary human dermal fibroblasts.
Protocol:
-
Cell Culture: Culture primary human dermal fibroblasts in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Seeding: Seed fibroblasts into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor (e.g., this compound, Secukinumab, Ixekizumab) to the wells and incubate for 1 hour.
-
Stimulation: Add recombinant human IL-17A to a final concentration of 10-50 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., IL-6, CXCL1) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This model is a standard for evaluating the in vivo efficacy of anti-psoriatic compounds.
Objective: To assess the ability of a test compound to ameliorate psoriasis-like skin inflammation in mice.
Protocol:
-
Animal Model: Use 8-12 week old female BALB/c or C57BL/6 mice.
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Shaving: On day 0, shave a defined area on the back of each mouse.
-
Imiquimod Application: From day 1 to day 6, topically apply 62.5 mg of 5% imiquimod cream to the shaved back skin.
-
Treatment Administration: Administer the test compound (e.g., this compound orally, Secukinumab or Ixekizumab via subcutaneous or intraperitoneal injection) at the desired dose and schedule. A vehicle control group and a positive control group (e.g., a known effective compound) should be included.
-
Clinical Scoring (PASI): From day 1, daily score the severity of the skin inflammation based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0 to 4 for each parameter.[5][20]
-
Skin Thickness Measurement: Daily measure the thickness of the back skin using a digital caliper.
-
Sample Collection: At the end of the study (e.g., day 7), euthanize the mice and collect skin biopsies and blood samples.
-
Analysis:
-
Histology: Process skin biopsies for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the skin biopsy to measure the levels of inflammatory cytokines (e.g., IL-17A, IL-6, CXCL1) by ELISA or qPCR.
-
Plasma Analysis: Measure systemic levels of inflammatory markers in the collected blood plasma.
-
-
Data Analysis: Compare the treatment groups to the vehicle control group for all measured parameters using appropriate statistical tests.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the IL-17A signaling pathway and the experimental workflows.
Caption: IL-17A Signaling Pathway.
Caption: In Vitro Efficacy Workflow.
Caption: In Vivo Psoriasis Model Workflow.
Conclusion
This comparative guide provides a framework for evaluating the preclinical efficacy of the novel small molecule IL-17A inhibitor, this compound, against the established monoclonal antibody therapies, Secukinumab and Ixekizumab. While direct comparative data is limited, the available evidence suggests that this compound demonstrates potent in vitro and in vivo activity, comparable to that observed with antibody-based inhibitors in similar preclinical models. The provided experimental protocols offer a standardized approach for researchers to conduct their own head-to-head comparisons and further validate the therapeutic potential of novel small molecule IL-17A inhibitors. The development of orally available small molecules like this compound represents a promising advancement in the treatment of IL-17-mediated diseases, potentially offering an alternative to injectable biologics.[21][22] Further research with standardized and directly comparative studies will be crucial to fully elucidate the relative efficacy and potential advantages of this new class of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Psoriasis Research Studies - Genoskin [genoskin.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taltz.lilly.com [taltz.lilly.com]
- 13. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 14. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. Imiquimod-Induced Psoriasis Efficacy Studies at JAX [jax.org]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. imavita.com [imavita.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
A Head-to-Head Comparison of IL-17 Antagonism: The Small Molecule IL17A-IN-1 vs. the Monoclonal Antibody Brodalumab
For Immediate Release
In the landscape of therapeutic agents targeting the Interleukin-17 (IL-17) pathway, a critical driver of various autoimmune and inflammatory diseases, two distinct mechanistic approaches have emerged: direct ligand neutralization and receptor blockade. This guide provides a detailed comparison of IL17A-IN-1, a novel small molecule inhibitor, and brodalumab, an FDA-approved monoclonal antibody, offering researchers and drug development professionals a clear overview of their respective mechanisms of action, supported by experimental data.
Differentiated Mechanisms of Action
The fundamental difference between this compound and brodalumab lies in their molecular targets within the IL-17 signaling axis.
This compound: A Direct Ligand Inhibitor this compound is an orally active small molecule that directly targets the IL-17A cytokine.[1] By binding to the IL-17A homodimer, this compound prevents the cytokine from engaging with its cell surface receptor complex. This mode of action is specific to IL-17A, neutralizing its pro-inflammatory activity before signaling can be initiated.
Brodalumab: A Broad-Spectrum Receptor Antagonist Brodalumab is a human monoclonal IgG2 antibody that binds with high affinity to the Interleukin-17 Receptor A (IL-17RA) subunit.[2][3] The IL-17RA subunit is a shared component in the receptor complexes for multiple IL-17 family members, including IL-17A, IL-17F, IL-17C, and the IL-17A/F heterodimer.[4] By blocking this crucial receptor subunit, brodalumab effectively inhibits the signaling of a broader range of pro-inflammatory IL-17 cytokines, distinguishing its mechanism from ligand-specific inhibitors.[4][5]
The following diagram illustrates this key mechanistic distinction.
The IL-17 Signaling Pathway
Upon binding of IL-17A to its heterodimeric receptor complex (IL-17RA/IL-17RC), a downstream signaling cascade is initiated. This process involves the recruitment of the adaptor protein Act1, which in turn engages TRAF6. This leads to the activation of key transcription factors, including NF-κB and C/EBP, as well as the MAPK pathway. The culmination of this cascade is the transcription of numerous pro-inflammatory genes, such as cytokines (e.g., IL-6), chemokines (e.g., CXCL1), and antimicrobial peptides, which drive the inflammatory response.
Comparative Binding and Efficacy Data
The efficacy of a therapeutic agent is intrinsically linked to its binding affinity and functional inhibitory concentration. The table below summarizes key quantitative data for this compound and brodalumab.
| Parameter | This compound | Brodalumab | Target |
| Molecule Type | Small Molecule Inhibitor | Human IgG2 Monoclonal Antibody | N/A |
| Direct Target | IL-17A Ligand | IL-17RA Receptor Subunit | N/A |
| Binding Affinity (KD) | Not Reported | 239 pM[5] | IL-17RA |
| Functional Inhibition (IC50) | 5 nM (HeLa cells)[1] | 0.03 µg/mL (~0.2 nM) (Human Fibroblasts, IL-6 Release)[5] | IL-17A Signaling |
Note: IC50 values are from different cellular assays and may not be directly comparable.
Experimental Protocols
The quantitative data presented above were derived from specific experimental methodologies, which are crucial for the interpretation and replication of the findings.
Brodalumab: Binding Affinity via Surface Plasmon Resonance (SPR)
The binding affinity of brodalumab to human IL-17RA was determined using a Biacore instrument, a system that utilizes SPR to measure real-time biomolecular interactions.
-
Objective: To determine the kinetic rate (ka) and equilibrium dissociation (kd) constants, and to calculate the equilibrium dissociation constant (KD).
-
Ligand: Recombinant human IL-17RA was immobilized on the surface of an SPR sensor chip.
-
Analyte: Brodalumab, at various concentrations, was flowed over the chip surface.
-
Procedure: The association of brodalumab to the immobilized IL-17RA was measured over time. Subsequently, a buffer solution was flowed over the chip to measure the dissociation of the antibody from the receptor.
-
Data Analysis: The resulting sensorgrams (plots of response units vs. time) were analyzed using kinetic models to calculate the on-rate (ka), off-rate (kd), and the overall binding affinity (KD), where KD = kd/ka. The reported KD for brodalumab binding to IL-17RA was 239 pM.[5]
This compound: Cellular Inhibition and In Vivo Pharmacodynamics
1. Cellular Inhibition Assay (HeLa Cells)
The functional potency of this compound was assessed by its ability to inhibit IL-17A-induced signaling in a cell-based assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Line: HeLa cells, which are responsive to IL-17A stimulation.
-
Stimulation: Cells were stimulated with recombinant human IL-17A to induce a downstream signaling event (e.g., production of a reporter gene or a specific chemokine/cytokine).
-
Inhibition: Cells were co-treated with IL-17A and varying concentrations of this compound.
-
Measurement: The level of the induced downstream marker was quantified (e.g., via ELISA or a reporter assay).
-
Data Analysis: A dose-response curve was generated by plotting the percent inhibition against the log concentration of this compound. The IC50 value, representing the concentration at which 50% of the IL-17A-induced response is inhibited, was calculated from this curve. For this compound, this value was determined to be 5 nM.[1]
2. In Vivo Pharmacodynamic (PD) Model
To confirm in vivo activity, this compound was tested in a mouse model designed to measure the inhibition of IL-17A-induced chemokine production.
-
Objective: To assess the ability of orally administered this compound to inhibit IL-17A-driven chemokine secretion in a living system.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Mice were administered a single oral dose of this compound (10 mg/kg).
-
Following drug administration, mice were challenged with a subcutaneous injection of recombinant human IL-17A (hIL-17A).
-
This hIL-17A challenge induces the secretion of the murine chemokine CXCL1 into the plasma.
-
-
Measurement: Plasma samples were collected, and the concentration of CXCL1 was measured, likely via ELISA.
-
Result: The 10 mg/kg dose of this compound resulted in a 53% inhibition of plasma CXCL1 secretion compared to vehicle-treated control animals, demonstrating in vivo target engagement and functional activity.[1]
Conclusion
This compound and brodalumab represent two distinct strategies for antagonizing the IL-17 pathway. Brodalumab, a monoclonal antibody, offers a potent and broad blockade of the IL-17RA receptor, inhibiting signals from multiple IL-17 family cytokines. Its high affinity and long half-life are characteristic of biologic therapies. In contrast, this compound is a specific, orally bioavailable small molecule inhibitor of the IL-17A ligand. While brodalumab's broader action may be advantageous in diseases driven by multiple IL-17 isoforms, the specificity and oral administration of small molecules like this compound present a compelling alternative therapeutic profile. The choice between these mechanisms will depend on the specific disease pathology, desired therapeutic window, and patient administration preferences. The data and protocols presented herein provide a foundational guide for researchers evaluating these and other IL-17 pathway modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brodalumab for the treatment of moderate-to-severe psoriasis: case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brodalumab for Moderate-to-Severe Psoriasis: A Comprehensive Review of Efficacy, Safety, and Clinical Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Unveiling a Novel Approach to Combat Anti-IL-17A Resistance: A Comparative Analysis of IL17A-IN-1
For Immediate Release
[City, State] – [Date] – In the landscape of psoriasis treatment, the emergence of resistance to anti-IL-17A monoclonal antibodies presents a growing clinical challenge. This guide offers a comprehensive comparison of a novel small molecule inhibitor, IL17A-IN-1, with established biologic therapies, particularly in the context of overcoming resistance. This document is intended for researchers, scientists, and drug development professionals actively seeking next-generation solutions for inflammatory diseases.
The development of biologics targeting the IL-17 pathway has revolutionized the management of moderate-to-severe psoriasis. However, a subset of patients either fails to respond to or loses response over time to anti-IL-17A antibodies like secukinumab and ixekizumab. This necessitates the exploration of alternative therapeutic strategies that can effectively modulate the IL-17 signaling axis in these resistant populations. This compound, an orally bioavailable small molecule, represents a promising alternative by directly targeting the IL-17A cytokine.
Comparative Efficacy in Preclinical Psoriasis Models
While direct head-to-head preclinical studies of this compound in models explicitly resistant to anti-IL-17A antibodies are not yet available in published literature, we can infer its potential efficacy by examining its performance in standard inflammatory models and understanding the mechanisms of resistance to antibody therapies. Resistance to anti-IL-17A biologics can be multifactorial, potentially involving the compensatory roles of other IL-17 family members, such as IL-17F.
The following table summarizes the available preclinical data for this compound and other key IL-17 pathway inhibitors in the widely used imiquimod (IMQ)-induced mouse model of psoriasis. This model recapitulates many hallmark features of human psoriasis, including epidermal thickening, scaling, and inflammation driven by the IL-23/IL-17 axis.
| Therapeutic Agent | Target | Route of Administration | Key Efficacy Endpoints (Imiquimod-Induced Psoriasis Model) |
| This compound | IL-17A | Oral | Data on specific percentage reduction in PASI score and epidermal thickness is not yet publicly available. |
| Anti-IL-17A Antibody (e.g., Secukinumab, Ixekizumab) | IL-17A | Subcutaneous | ~50% inhibition of PASI score and ~50% reversion of increased skin thickness.[1] |
| Anti-IL-17RA Antibody (Brodalumab) | IL-17RA | Subcutaneous | Significant reduction in ear thickness and inflammatory cell infiltration.[2] |
| Dual IL-17A/F Inhibitor (Bimekizumab) | IL-17A & IL-17F | Subcutaneous | Showed greater efficacy in improving psoriasiform inflammation and epidermal thickness compared to individual anti-IL-17A antibodies in preclinical models.[2] |
Understanding the IL-17A Signaling Pathway and Mechanisms of Action
The pro-inflammatory effects of IL-17A are mediated through its binding to a receptor complex, initiating a downstream signaling cascade that leads to the production of inflammatory cytokines, chemokines, and antimicrobial peptides. This pathway plays a central role in the pathogenesis of psoriasis.
Caption: IL-17A Signaling Pathway and Points of Therapeutic Intervention.
This compound, as a small molecule, directly binds to and neutralizes the IL-17A cytokine, preventing its interaction with the receptor complex. This mechanism is similar to that of anti-IL-17A monoclonal antibodies. However, its small size and oral bioavailability may offer advantages in terms of administration and potentially different tissue penetration. In contrast, broader spectrum biologics that also inhibit IL-17F or the common receptor subunit IL-17RA may overcome resistance by blocking alternative or compensatory signaling pathways.
Experimental Protocols
The following is a detailed methodology for the imiquimod-induced psoriasis model, a standard preclinical model for evaluating anti-psoriatic therapies.
Imiquimod-Induced Psoriasis Mouse Model
-
Animals: Female C57BL/6 or BALB/c mice, 8-12 weeks old.
-
Induction of Psoriasis-like Skin Inflammation:
-
Therapeutic Intervention:
-
This compound: Administer orally at a specified dose (e.g., 10 mg/kg) daily, starting from the first day of imiquimod application.
-
Anti-IL-17A Antibody: Administer subcutaneously at a specified dose (e.g., 10 mg/kg) on specified days (e.g., days -1, 2, and 5).
-
-
Efficacy Evaluation:
-
Psoriasis Area and Severity Index (PASI): Score the back skin daily for erythema (redness), scaling, and thickness on a scale of 0 to 4 for each parameter. The total PASI score is the sum of the individual scores.[5][6]
-
Skin Thickness: Measure the thickness of the back skin and ear daily using a digital caliper.
-
Histology: At the end of the experiment, collect skin samples for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and perform immunohistochemistry for inflammatory markers (e.g., CD3 for T-cells, Ly6G for neutrophils).
-
Cytokine Analysis: Homogenize skin or ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-6, CXCL1) using ELISA.
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of this compound with an anti-IL-17A antibody in a preclinical psoriasis model.
References
- 1. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of IL17A-IN-1 and Bimekizumab: A Guide for Researchers
In the landscape of therapeutic development for inflammatory diseases, the interleukin-17 (IL-17) pathway has emerged as a critical target. This guide provides a detailed comparative analysis of two distinct inhibitors of this pathway: IL17A-IN-1, a small molecule inhibitor, and bimekizumab, a monoclonal antibody. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target specificities, and supporting experimental data to inform preclinical and clinical research decisions.
Introduction to this compound and Bimekizumab
This compound is an orally active, small molecule inhibitor that targets IL-17A, a key pro-inflammatory cytokine.[1] Its small molecule nature offers the potential for oral administration, a significant advantage in the development of chronic disease therapies.
Bimekizumab is a humanized monoclonal antibody that uniquely neutralizes both IL-17A and IL-17F, two key cytokines in the IL-17 family.[2][3][4] This dual-specificity is designed to provide a broader and more potent suppression of the inflammatory cascade driven by the IL-17 pathway.[2][3]
Mechanism of Action and Target Specificity
The fundamental difference between these two investigational compounds lies in their molecular nature and their specific targets within the IL-17 pathway.
This compound , as a small molecule, is designed to interfere with the function of IL-17A. While the precise binding mode is proprietary, it is understood to disrupt the interaction between IL-17A and its receptor, thereby inhibiting downstream signaling.
Bimekizumab functions by directly binding to and neutralizing the cytokines IL-17A and IL-17F.[2][3][4] By targeting both isoforms, bimekizumab aims to inhibit not only the activity of the individual cytokines but also the IL-17A/F heterodimer, which is also biologically active.
A visual representation of the IL-17 signaling pathway and the points of intervention for both inhibitors is provided below.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and bimekizumab, providing a basis for objective comparison.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | This compound | Bimekizumab |
| Target(s) | IL-17A | IL-17A and IL-17F |
| IC50 (HeLa cells) | 0.005 µM (5 nM)[1] | Not Reported |
| IC50 (AlphaLISA) | <9.45 nM | Not Reported |
| Binding Affinity (Kd) to IL-17A | Not Reported | 3.2 pM[2] |
| Binding Affinity (Kd) to IL-17F | Not Applicable | 23 pM[2] |
Table 2: Preclinical In Vivo Efficacy
| Model | This compound | Bimekizumab |
| hIL-17A induced CXCL1 secretion in mice | 53% inhibition of plasma CXCL1 at 10 mg/kg (oral)[1] | Data not directly comparable |
| Psoriasis and Psoriatic Arthritis Models | Data not available | Significant reduction in disease severity in various preclinical models |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
This compound In Vitro Potency Assays
HeLa Cell-Based Assay for IC50 Determination:
-
Cell Line: HeLa cells.
-
Stimulation: Recombinant human IL-17A.
-
Inhibitor: this compound at various concentrations.
-
Readout: Measurement of a downstream effector of IL-17A signaling, such as IL-6 or CXCL1 secretion, using ELISA.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the IL-17A-induced response is determined by non-linear regression analysis.
AlphaLISA Assay for IC50 Determination:
-
Principle: A bead-based immunoassay that measures the interaction between IL-17A and its receptor.
-
Reagents: Biotinylated anti-IL-17A antibody, streptavidin-coated donor beads, and acceptor beads conjugated to an anti-IL-17A receptor antibody.
-
Procedure: In the presence of IL-17A, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal. This compound competes with the receptor for binding to IL-17A, leading to a decrease in the signal.
-
IC50 Calculation: The concentration of this compound that causes a 50% reduction in the AlphaLISA signal is calculated.
Bimekizumab Binding Affinity and Functional Assays
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination:
-
Instrument: Biacore system.
-
Ligand: Recombinant human IL-17A or IL-17F immobilized on a sensor chip.
-
Analyte: Bimekizumab at various concentrations flowed over the chip surface.
-
Measurement: The association and dissociation rates are measured in real-time to calculate the equilibrium dissociation constant (Kd).
In Vitro Functional Assays (IL-6/IL-8 Secretion and Neutrophil Chemotaxis):
-
Cell Types: Human dermal fibroblasts or synoviocytes.
-
Stimulation: Recombinant human IL-17A, IL-17F, or a combination, often with TNF-α to enhance the response.
-
Inhibition: Bimekizumab or isotype control antibody.
-
Readouts:
-
IL-6 and IL-8 levels in the cell culture supernatant measured by ELISA.
-
Neutrophil chemotaxis assessed using a transwell migration assay, where the migration of isolated human neutrophils towards the supernatant of stimulated and inhibited cells is quantified.
-
IL-17A Induced CXCL1 Secretion Mouse Model
Animal Model:
-
Mice engineered to express human IL-17A or wild-type mice.
-
Induction: Subcutaneous injection of recombinant human IL-17A to induce a systemic inflammatory response.
-
Treatment: Oral administration of this compound or vehicle control.
-
Sample Collection: Blood samples are collected at a specified time point after IL-17A challenge.
-
Readout: Plasma levels of CXCL1 (the mouse homolog of human IL-8) are measured by ELISA.
-
Analysis: The percentage of inhibition of CXCL1 secretion by this compound is calculated relative to the vehicle-treated group.
A generalized workflow for the preclinical evaluation of these inhibitors is depicted below.
Comparative Summary and Future Directions
This guide provides a snapshot of the current understanding of this compound and bimekizumab. The key distinctions are summarized in the logical relationship diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. revvity.com [revvity.com]
- 3. Activation of the IL-17 signalling pathway by the CXCL17-GPR35 axis affects drug resistance and colorectal cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
IL17A-IN-1: A Potent Inhibitor of IL-17A with Undisclosed Activity Towards IL-17F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IL17A-IN-1, a novel small molecule inhibitor of Interleukin-17A (IL-17A). While potent activity against IL-17A has been established, its inhibitory profile against the closely related cytokine IL-17F has not been disclosed in publicly available literature. This guide will compare this compound to other biologics with known IL-17A and IL-17F inhibition profiles, namely the dual inhibitor bimekizumab and the selective IL-17A inhibitor secukinumab.
Executive Summary
This compound is an orally active small molecule inhibitor of IL-17A, a key cytokine implicated in various inflammatory and autoimmune diseases.[1] Current data demonstrates its potent inhibition of IL-17A-mediated signaling. However, information regarding its activity against IL-17F, a cytokine that shares structural homology and receptor components with IL-17A, is not available. This guide places the known characteristics of this compound in the context of established therapeutic antibodies, bimekizumab (a dual IL-17A/F inhibitor) and secukinumab (an IL-17A selective inhibitor), to highlight the potential implications of its selectivity profile in research and drug development.
IL-17 Signaling Pathway Overview
Both IL-17A and IL-17F, as homodimers or as an IL-17A/F heterodimer, signal through a common receptor complex composed of IL-17RA and IL-17RC subunits.[2][3] This interaction recruits the adaptor protein Act1, initiating a downstream signaling cascade that involves TRAF6 and leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory genes, including cytokines and chemokines, which mediate inflammatory responses.
Comparative Inhibitory Activity
Quantitative data on the inhibition of IL-17F by this compound is not currently available in the public domain. The table below compares the known inhibitory activity of this compound against IL-17A with that of bimekizumab and secukinumab against both IL-17A and IL-17F.
| Inhibitor | Target(s) | IC50 (IL-17A) | IC50 (IL-17F) |
| This compound | IL-17A | 0.005 µM (in HeLa cells)[1] | Not Available |
| Bimekizumab | IL-17A & IL-17F | Affinity (KD): 3.2 pM[4] | Affinity (KD): 23 pM[4] |
| Secukinumab | IL-17A | Potent neutralization | No neutralization[5] |
Experimental Protocols
The inhibitory activities of IL-17 modulators are typically determined using a combination of biochemical and cell-based assays.
Biochemical Assays: AlphaLISA
A common biochemical method to assess the binding of an inhibitor to IL-17A or IL-17F is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Workflow:
Protocol:
-
Reagent Preparation: Prepare a mix of biotinylated anti-IL-17A (or IL-17F) antibody, streptavidin-coated donor beads, and acceptor beads conjugated to another anti-IL-17A (or IL-17F) antibody in an appropriate assay buffer.
-
Sample Addition: Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate.
-
Analyte Addition: Add a constant concentration of recombinant IL-17A or IL-17F to the wells.
-
Reagent Mix Addition: Add the prepared bead and antibody mixture to the wells.
-
Incubation: Incubate the plate in the dark at room temperature to allow for the binding reaction to reach equilibrium.
-
Detection: Read the plate on an Alpha-enabled plate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.
Cell-Based Assays: HEK-Blue™ IL-17 Reporter Assay
Cell-based assays are crucial for determining the functional consequence of inhibiting the IL-17 pathway. The HEK-Blue™ IL-17 cell line is a reporter gene assay that measures the activation of NF-κB and AP-1, downstream transcription factors in the IL-17 signaling cascade.
Workflow:
Protocol:
-
Cell Seeding: Plate HEK-Blue™ IL-17 cells in a 96-well plate and incubate overnight.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the cells.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A or IL-17F.
-
Incubation: Incubate the plate for 24 hours.
-
SEAP Detection: Transfer the cell culture supernatant to a new 96-well plate.
-
Substrate Addition: Add QUANTI-Blue™ Solution, a substrate for the secreted embryonic alkaline phosphatase (SEAP) reporter, to the supernatant.
-
Signal Measurement: Incubate at 37°C and measure the absorbance at 620-655 nm. The decrease in absorbance is proportional to the inhibitory activity of the compound on the IL-17 signaling pathway.
Discussion and Future Perspectives
The high potency of this compound against IL-17A positions it as a valuable tool for investigating the specific roles of this cytokine in various disease models. The lack of data on its IL-17F activity, however, leaves a critical question unanswered. While IL-17A is considered the more potent of the two cytokines, IL-17F is often more abundantly expressed in inflamed tissues and also contributes to pathology.[3]
The clinical success of bimekizumab, which neutralizes both IL-17A and IL-17F, suggests that dual inhibition may offer a therapeutic advantage over selective IL-17A inhibition in certain contexts.[2] Therefore, characterizing the full selectivity profile of small molecule inhibitors like this compound is paramount. Future studies should aim to determine the IC50 of this compound for IL-17F to understand its potential for dual or selective inhibition. This information will be crucial for its application in preclinical studies and for guiding the development of next-generation oral IL-17 inhibitors.
References
- 1. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Safety of Interleukin-17A Inhibitor Secukinumab [mdpi.com]
- 4. Bimekizumab, a Novel Humanized IgG1 Antibody That Neutralizes Both IL-17A and IL-17F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IL17A-IN-1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds. This guide provides essential information and step-by-step procedures for the proper disposal of IL17A-IN-1, a small molecule inhibitor of Interleukin 17A.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with chemical waste. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from a closely related IL-17A antagonist provides critical safety data. This guide combines this data with general best practices for laboratory chemical waste management.
Hazard Profile and Safety Precautions
Based on the safety data for a similar IL-17A antagonist, this compound should be handled with care, assuming it presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Before handling this compound, it is imperative to consult the compound-specific Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The following procedures are based on general laboratory chemical waste guidelines and should be adapted to comply with your institution's specific policies and local regulations.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste disposal.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound, typically dissolved in solvents like Dimethyl Sulfoxide (DMSO).
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Needles and syringes used for dissolving or transferring this compound solutions.
-
Step 2: Container Selection and Labeling
Choose appropriate waste containers that are chemically compatible with the waste they will hold.
| Waste Type | Container Specification |
| Solid Waste | Sealable, sturdy plastic or glass container. |
| Liquid Waste | Leak-proof, screw-cap plastic or glass bottle. |
| Sharps Waste | Puncture-resistant, closable sharps container. |
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
The approximate concentration or quantity
-
The date of accumulation
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
Step 3: Waste Collection and Storage
-
Solid Waste: Place all contaminated solid materials into the designated solid chemical waste container.
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid waste container.
-
If this compound is dissolved in DMSO, it can generally be collected with other organic solvent waste. However, consult your institution's guidelines.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Sharps Waste: Immediately place all contaminated sharps into a designated sharps container.
Store all waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Use secondary containment (such as a chemical-resistant tray) to prevent spills.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its solutions down the drain or in the regular trash.
Experimental Protocols Referenced
While specific experimental protocols for this compound are proprietary, the disposal procedures outlined are based on standard laboratory practices for handling small molecule inhibitors. The principles of waste segregation and containment are universally applicable.
Signaling Pathway Context
This compound is designed to inhibit the signaling pathway of Interleukin-17A, a key cytokine in inflammatory and autoimmune responses. Proper handling and disposal of this compound are critical to prevent unintended environmental exposure and potential disruption of ecological systems.
References
Essential Safety and Logistical Information for Handling IL17A-IN-1
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of IL17A-IN-1, a small molecule inhibitor of Interleukin 17A. The following procedural guidance is designed to answer specific operational questions and build trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE)
Based on the hazard information for a representative IL-17A antagonist, the following personal protective equipment is required when handling this compound in both powdered and solution forms.[1] Adherence to these recommendations is crucial to mitigate risks of acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1]
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles causing serious eye irritation.[1] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent respiratory tract irritation from dust or aerosols.[1] |
Experimental Protocols: Handling and Disposal Workflow
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound, from receiving the compound to the final disposal of waste.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The supplier for a similar compound, IL-17A antagonist 1, should be noted on the container.[1]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood to avoid inhalation of dust.[1]
-
Wear all required PPE as detailed in the table above.
-
Use a calibrated balance to weigh the desired amount of the compound.
-
Slowly add the powder to the desired solvent to minimize dust generation.
-
Ensure the container is securely capped after use.
3. Use in Experiments:
-
When using solutions of this compound, continue to wear appropriate PPE, including gloves and eye protection, to prevent accidental contact.
-
Work in a well-ventilated area.
4. Spill Management:
-
In case of a spill, avoid breathing any dust or vapors.[1]
-
For small spills of the powdered compound, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
5. Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips, containers) as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide is intended to ensure the safety of all laboratory personnel working with this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical before use and to be familiar with your institution's Chemical Hygiene Plan.[2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
